molecular formula C14H15N3O B4552355 N-8-quinolinyl-1-pyrrolidinecarboxamide

N-8-quinolinyl-1-pyrrolidinecarboxamide

Cat. No.: B4552355
M. Wt: 241.29 g/mol
InChI Key: DBSPWWMDZUPDNU-UHFFFAOYSA-N
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Description

N-8-quinolinyl-1-pyrrolidinecarboxamide is a chemical compound of interest in medicinal chemistry and biochemical research, incorporating both quinoline and pyrrolidine pharmacophores. The quinoline scaffold is a versatile structure in drug discovery, known for its wide range of biological activities. Recent scientific literature highlights the significant research value of quinoline derivatives, particularly 8-quinoline sulfonamides, as modulators of key enzymatic targets . These compounds have been investigated as potent allosteric activators of the glycolytic enzyme Pyruvate Kinase M2 (PKM2), a recognized target in cancer metabolism for modulating tumor growth and proliferation . Furthermore, quinoline-sulfonamide hybrids are being explored as multi-target directed ligands for complex neurodegenerative diseases. They have demonstrated in vitro activity as inhibitors of both cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), making them candidates for the treatment of conditions like Alzheimer's disease . The pyrrolidine ring, a saturated nitrogen heterocycle, is a prominent scaffold in drug discovery due to its ability to contribute to stereochemistry, explore three-dimensional pharmacophore space, and favorably influence the physicochemical properties and solubility of a molecule . The fusion of this privileged pyrrolidine structure with the biologically active 8-quinoline moiety in N-8-quinolinyl-1-pyrrolidinecarboxamide makes it a compound of high interest for researchers developing novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-quinolin-8-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-9-1-2-10-17)16-12-7-3-5-11-6-4-8-15-13(11)12/h3-8H,1-2,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSPWWMDZUPDNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of N-(Quinolin-8-yl)pyrrolidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(Quinolin-8-yl)pyrrolidine-1-carboxamide is a bioactive organic scaffold characterized by a urea (carbamide) linkage connecting a lipophilic 8-aminoquinoline core to a saturated pyrrolidine ring. While structurally distinct from indole-based synthetic cannabinoids (e.g., JWH-018), it shares the pharmacologically active 8-quinolinyl headgroup, making it a molecule of significant interest in metallopharmacology , antiparasitic drug discovery , and kinase inhibition .

This guide details the chemical architecture, synthetic pathways, and physicochemical properties of this entity, providing researchers with a roadmap for its utilization as a chelating ligand or medicinal pharmacophore.[1]

Molecular Architecture & Electronic Landscape

Structural Components

The molecule (Formula: C₁₄H₁₅N₃O | MW: ~241.29 g/mol ) is composed of three distinct functional domains:[2]

  • The Pharmacophore (Head): The 8-Aminoquinoline system.[3] The nitrogen at position 1 (quinoline ring) and the exocyclic nitrogen at position 8 (urea linkage) create a "bidentate pocket" capable of high-affinity metal chelation (Cu²⁺, Zn²⁺, Fe²⁺).

  • The Linker (Bridge): A Urea moiety (-NH-C(=O)-N-). Unlike simple amides, this urea bridge offers dual hydrogen-bonding capability (Donor: NH; Acceptor: C=O), influencing solubility and receptor binding kinetics.

  • The Solubilizer (Tail): A Pyrrolidine ring . This saturated heterocycle reduces planarity and increases sp³ character (Fsp³), improving metabolic stability and aqueous solubility compared to acyclic alkyl chains.

Electronic Properties & Chelation

The defining feature of this molecule is the proximity of the quinoline nitrogen (


) and the urea amide nitrogen (

). Under physiological conditions, these atoms can coordinate metal ions, forming a stable 5-membered chelate ring.
  • Tautomerism: The urea linkage exhibits resonance stability, but the trans conformation is generally preferred to minimize steric clash between the pyrrolidine ring and the quinoline peri-hydrogens.

  • pKa: The quinoline nitrogen typically has a pKa ~4-5. The urea nitrogens are non-basic due to carbonyl resonance.

Diagram 1.0: Chelation Mechanism & Electronic Interaction

Chelation Quinoline 8-Aminoquinoline (Acceptor Site) Metal Metal Ion (Zn²⁺ / Cu²⁺) Quinoline->Metal Coordination (N1) Urea Urea Linkage (Donor Site) Urea->Quinoline Covalent Bond Urea->Metal Coordination (O/N) Pyrrolidine Pyrrolidine Ring (Steric Bulk) Urea->Pyrrolidine Covalent Bond

Caption: Bidentate chelation mode where the quinoline nitrogen and urea oxygen/nitrogen stabilize divalent metal cations.

Synthetic Protocols

The synthesis of N-(quinolin-8-yl)pyrrolidine-1-carboxamide relies on the formation of the urea linkage. Two primary pathways exist: the Carbamoyl Chloride Route (standard) and the Isocyanate Route (alternative).

Method A: The Carbamoyl Chloride Route (Recommended)

This method is preferred for its operational simplicity and avoidance of toxic phosgene gas handling, utilizing the commercially available 1-pyrrolidinecarbonyl chloride.

Reagents:

  • 8-Aminoquinoline (1.0 eq)

  • 1-Pyrrolidinecarbonyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.44 g (10 mmol) of 8-aminoquinoline in 20 mL of anhydrous DCM.

  • Base Addition: Add 2.1 mL (15 mmol) of Triethylamine. Cool the mixture to 0°C under an inert atmosphere (

    
    ).
    
  • Acylation: Dropwise add 1.2 mL (11 mmol) of 1-pyrrolidinecarbonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (

    
    , 0-5% MeOH in DCM).
    
Method B: The Isocyanate Route

Used when the carbamoyl chloride is unavailable.

Reagents:

  • 8-Aminoquinoline[3]

  • Triphosgene (to generate isocyanate in situ)

  • Pyrrolidine[2][4][5][6][7][8][9]

Diagram 2.0: Synthetic Workflow (Method A vs B)

Synthesis Start 8-Aminoquinoline MethodA Method A: + 1-Pyrrolidinecarbonyl Chloride + Base (TEA) Start->MethodA MethodB Method B: + Triphosgene -> [Isocyanate] + Pyrrolidine Start->MethodB Product N-(Quinolin-8-yl)pyrrolidine-1-carboxamide (Target Urea) MethodA->Product Nu-Acyl Subst. MethodB->Product Addition

Caption: Divergent synthetic strategies. Method A is preferred for bench-scale safety; Method B is used for library generation.

Physicochemical & Spectroscopic Profiling

To validate the structure, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)
NucleusShift (

ppm)
MultiplicityAssignment
¹H NMR 8.7 - 8.9Doublet (dd)Quinoline H2 (Ortho to N)
8.6 - 8.8DoubletQuinoline H7 (Ortho to Urea)
8.1 - 8.3Doublet (dd)Quinoline H4
9.1 - 9.5 Singlet (br) Urea NH (Diagnostic)
3.4 - 3.6MultipletPyrrolidine

-CH₂ (N-adjacent)
1.8 - 2.0MultipletPyrrolidine

-CH₂
¹³C NMR 153.0 - 155.0 Singlet Urea Carbonyl (C=O)
148.0SingletQuinoline C2
45.0 - 46.0SingletPyrrolidine C2/C5
Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
    
    
  • Fragmentation Pattern: Loss of the pyrrolidine ring (m/z ~70) often leaves the 8-aminoquinoline isocyanate fragment.

Functional Applications & Research Utility

Metallopharmacology & Chelation

The 8-aminoquinoline motif is a "privileged scaffold" in medicinal chemistry. The urea derivative retains the ability to chelate metals, which is critical for:

  • Neuroprotection: Chelation of excess Cu/Zn in Alzheimer's models.

  • Anticancer Activity: Depletion of essential metal ions in the tumor microenvironment or inhibition of metalloenzymes (e.g., Carbonic Anhydrase).

Antiparasitic Research

Historically, 8-aminoquinolines (e.g., Primaquine) are potent antimalarials.[10] The modification of the amine to a urea:

  • Reduces metabolic oxidation (lowering hematotoxicity risk).

  • Alters lipophilicity (LogP ~1.5–2.0), potentially improving blood-brain barrier penetration for cerebral malaria or CNS-resident parasites.

Chemical Biology Probe

This molecule serves as an excellent fluorescent probe precursor . Quinoline derivatives often exhibit fluorescence. The urea linkage can quench or enhance this property upon metal binding, making it a candidate for "Turn-On" metal sensing probes.

References

  • BenchChem. (2025).[3] Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for 1-Pyrrolidinecarboxamide. PubChem CID 138335.[7] Retrieved from

  • Thacker, P. S., et al. (2019). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

  • Smolecule. (2024).[8] Chemical Structure and Properties of Quinoline-Urea Derivatives. Retrieved from

  • Wikipedia. (2025). 8-Aminoquinoline: Drug Derivatives and Preparation. Retrieved from

Sources

N-8-quinolinyl-1-pyrrolidinecarboxamide CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to N-8-quinolinyl-1-pyrrolidinecarboxamide: Synthesis, Characterization, and Potential Applications

Senior Application Scientist's Note: This technical guide addresses the synthesis, characterization, and potential utility of N-8-quinolinyl-1-pyrrolidinecarboxamide. It is important to note that as of the latest database review, a specific CAS number has not been assigned to this compound, suggesting it may be a novel or less-documented chemical entity. The information herein is a synthesis of established chemical principles and data from closely related, well-characterized quinoline carboxamide analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of this specific chemical scaffold.

Core Compound Identification and Structure

While a dedicated CAS registry number for N-8-quinolinyl-1-pyrrolidinecarboxamide is not available, the structure can be definitively inferred from its IUPAC name. It consists of a quinoline ring system linked at the 8-position via an amide bond to a pyrrolidine ring.

Proposed Structure:

A 2D representation of N-8-quinolinyl-1-pyrrolidinecarboxamide.

Component Identifiers:

To facilitate synthesis and procurement, identifiers for the key precursors are provided below.

ComponentCAS NumberMolecular FormulaPubChem CID
8-Aminoquinoline578-66-5C₉H₈N₂11359
Pyrrolidine-1-carbonyl chloride53398-63-3C₅H₈ClNO138335
Quinoline-8-carboxylic acid86-59-9C₁₀H₇NO₂6853
Pyrrolidine123-75-1C₄H₉N8029

Proposed Synthesis and Experimental Protocol

The synthesis of N-8-quinolinyl-1-pyrrolidinecarboxamide can be approached through standard amide bond formation reactions. A highly plausible and efficient method involves the acylation of 8-aminoquinoline with pyrrolidine-1-carbonyl chloride.

Proposed Synthetic Pathway:

synthesis_pathway 8-Aminoquinoline 8-Aminoquinoline Product N-8-quinolinyl-1-pyrrolidinecarboxamide 8-Aminoquinoline->Product Base (e.g., Triethylamine) Solvent (e.g., DCM) Room Temperature Pyrrolidine-1-carbonyl_chloride Pyrrolidine-1-carbonyl chloride Pyrrolidine-1-carbonyl_chloride->Product Potential_MoA Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Binds Signaling_Cascade Downstream Signaling (e.g., MAPK/ERK Pathway) Receptor_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Apoptosis Apoptosis Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Promotes Compound N-8-quinolinyl-1- pyrrolidinecarboxamide Compound->Receptor_Kinase Inhibits

Technical Guide: N-8-Quinolinyl-1-pyrrolidinecarboxamide as a Directing Group

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of N-(quinolin-8-yl)pyrrolidine-1-carboxamide (also referred to as the 8-aminoquinoline pyrrolidinyl urea), a specialized bidentate directing group used in high-precision C–H functionalization.

Advanced Protocols for Remote C–H Functionalization

Executive Summary

N-(quinolin-8-yl)pyrrolidine-1-carboxamide represents a robust, bidentate directing group (DG) belonging to the 8-aminoquinoline (8-AQ) urea class. Unlike standard picolinamide or acetamide auxiliaries, this urea-linked moiety offers superior stability and unique steric modulation via the pyrrolidine ring. It is primarily deployed to enable site-selective C(sp³)–H activation (typically at the


- or 

-position) via palladium or nickel catalysis.

The core value of this DG lies in its ability to stabilize high-valent metal intermediates (e.g., Pd(IV), Ni(III)) through rigid


-bidentate coordination, facilitating difficult bond formations such as arylation, alkylation, and carbonylation of unactivated C–H bonds.

Mechanism of Action

The efficacy of N-8-quinolinyl-1-pyrrolidinecarboxamide relies on the formation of a rigid metallacycle that brings the metal center into proximity with a specific C–H bond.

Coordination Mode
  • Deprotonation: Under basic catalytic conditions, the urea N-H is deprotonated.

  • Chelation: The metal (M) coordinates to the quinoline nitrogen (

    
    ) and the deprotonated urea nitrogen (
    
    
    
    ), forming a stable 5-membered chelate.
  • C-H Activation: This rigid scaffold directs the metal to a proximal C–H bond, typically forming a 5,5-fused metallacycle (for

    
    -activation) or a 5,6-fused system (for 
    
    
    
    -activation).
Catalytic Cycle Visualization

The following diagram illustrates the Pd(II)/Pd(IV) catalytic cycle typical for this class of directing groups.

CatalyticCycle Substrate Substrate-DG (Pre-Coordination) Coordination Pd(II) Coordination (N,N-Bidentate) Substrate->Coordination + Pd(OAc)2 CH_Activation C-H Activation (CMD Pathway) Coordination->CH_Activation - AcOH Oxidation Oxidative Addition (Pd(II) -> Pd(IV)) CH_Activation->Oxidation + Ar-I / Oxidant ReductiveElim Reductive Elimination (C-C Bond Formation) Oxidation->ReductiveElim C-C Coupling ReductiveElim->Coordination Regeneration Product Functionalized Product ReductiveElim->Product Release Pd(II)

Caption: Pd(II)/Pd(IV) catalytic cycle showing the critical role of the bidentate DG in stabilizing the metallacycle.

Experimental Protocols

Synthesis of the Directing Group Substrate

The synthesis involves the coupling of 8-aminoquinoline with a pyrrolidine-derived carbonyl electrophile. The urea linkage is installed using 1-pyrrolidinecarbonyl chloride .

Reagents:

  • Substrate (Amine or Acid precursor converted to amine)

  • 8-Aminoquinoline (1.0 equiv)

  • 1-Pyrrolidinecarbonyl chloride (1.2 equiv) [CAS: 1192-63-8]

  • Triethylamine (

    
    ) or Pyridine (2.0 equiv)
    
  • Dichloromethane (DCM) (0.2 M)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 8-aminoquinoline (10 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool the solution to 0 °C. Add

    
     (20 mmol) dropwise.
    
  • Coupling: Slowly add 1-pyrrolidinecarbonyl chloride (12 mmol) via syringe. The reaction is exothermic; maintain temperature < 5 °C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (formation of a polar urea spot).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with 1M HCl (to remove unreacted 8-aminoquinoline) and brine.
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
    
General C(sp³)–H Arylation Protocol

This protocol targets the


-C(sp³)–H bond of aliphatic substrates.

Reagents:

  • Substrate-DG (0.2 mmol)

  • Aryl Iodide (Ar-I) (2.0 equiv)

  • 
     (10 mol%)
    
  • 
     (1.0 equiv) or 
    
    
    
  • Additive:

    
     (20 mol%) (Optional, for difficult substrates)
    
  • Solvent: t-Amyl Alcohol or DCE (2.0 mL)

Workflow:

  • Combine substrate, Ar-I,

    
    , and silver salt in a sealed tube.
    
  • Add solvent and seal under air (or

    
     depending on oxidant).
    
  • Heat to 110 °C for 18–24 hours.

  • Filter through a Celite pad, rinse with EtOAc, and concentrate.

  • Purify via column chromatography.

Removal of the Directing Group

The urea linkage is chemically robust, often requiring harsher conditions than simple amides.

Method: Basic Alcoholysis

  • Dissolve the functionalized product in Ethanol/Water (4:1).

  • Add NaOH (10 equiv).

  • Heat to reflux (100 °C) for 12 hours.

  • Acidify carefully to pH 1-2 to precipitate the carboxylic acid (if applicable) or extract the amine product.

Quantitative Comparison: Urea vs. Amide DGs

The pyrrolidine urea offers distinct advantages in stability and selectivity compared to standard amide DGs.

FeaturePicolinamide (Amide DG)Pyrrolidine Urea (This DG)Impact
Coordination N,N (Neutral/Anionic)N,N (Anionic)Urea creates a more electron-rich metal center, facilitating oxidative addition.
Stability Moderate (Hydrolyzes easily)HighWithstands oxidative conditions; requires harsher removal.
Sterics Low (Planar Pyridine)Tunable (Pyrrolidine Ring)Pyrrolidine bulk can suppress ortho-functionalization on the DG itself.
Solubility ModerateHighImproved solubility in non-polar solvents (DCE, Toluene).

Synthesis Workflow Diagram

The following diagram outlines the logical flow for synthesizing the DG-substrate and subsequent functionalization.

SynthesisWorkflow Start 8-Aminoquinoline Coupling Coupling Reaction (DCM, Et3N, 0°C) Start->Coupling Reagent 1-Pyrrolidinecarbonyl Chloride Reagent->Coupling Intermediate DG-Substrate (Urea Linkage) Coupling->Intermediate Catalysis Pd-Catalyzed C-H Activation Intermediate->Catalysis + Ar-I, Pd(OAc)2 Removal DG Removal (NaOH/EtOH) Catalysis->Removal Final Functionalized Product Removal->Final

Caption: Step-by-step workflow from commercially available materials to final functionalized product.

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp³ C–H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp³ C–H Functionalization. Accounts of Chemical Research, 49(4), 635–645. Link

  • Tran, L. D., & Daugulis, O. (2012). Cu-Promoted Sulfenylation of sp² C–H Bonds. Angewandte Chemie International Edition, 51(21), 5188–5191. Link

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8-Aminoquinoline. Chemistry – A European Journal, 27(33), 8411–8436. Link

Methodological & Application

Application Note: Synthesis Protocol for N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: N-8-quinolinyl-1-pyrrolidinecarboxamide (Synonym: N-(quinolin-8-yl)pyrrolidine-1-carboxamide) Molecular Formula: C₁₄H₁₅N₃O

Introduction & Rationale

The 8-aminoquinoline scaffold is a highly privileged structure in modern drug discovery and synthetic methodology. Biologically, it serves as a core pharmacophore in antimalarial, antimicrobial, and anticancer agents due to its ability to modulate key signaling pathways and induce oxidative stress in pathogens[1]. Synthetically, 8-aminoquinoline derivatives are widely utilized as bidentate directing groups (often referred to as Daugulis directing groups) to facilitate transition-metal-catalyzed C–H activation[2].

The target compound, N-8-quinolinyl-1-pyrrolidinecarboxamide , features a highly stable unsymmetrical urea linkage connecting the 8-aminoquinoline core to a pyrrolidine ring[2]. Synthesizing unsymmetrical ureas cleanly requires careful control of electrophilic intermediates to prevent the formation of symmetrical urea byproducts. This application note details two distinct methodologies for synthesizing this compound, emphasizing a modern, phosgene-free approach.

Mechanistic Insights & Causality (Expertise & Experience)

The synthesis of unsymmetrical ureas traditionally relied on highly toxic phosgene or its derivatives (e.g., triphosgene, carbamoyl chlorides). However, modern protocols heavily favor the use of 1,1′-Carbonyldiimidazole (CDI) as a safe, bench-stable, and highly efficient phosgene equivalent[3].

The Critical Order of Addition

When synthesizing an unsymmetrical urea via CDI, the order in which the two amines are added is the single most critical factor for success[4].

  • The Rule: The weaker nucleophile must be added to CDI first.

  • The Causality: 8-aminoquinoline is a relatively weak nucleophile due to steric hindrance and the electron-withdrawing nature of the conjugated quinoline system. If the strong secondary amine (pyrrolidine) is added to CDI first, it forms pyrrolidine-1-carbonyl imidazole. The strong electron-donating nature of the pyrrolidine nitrogen stabilizes the carbonyl group, rendering the intermediate completely unreactive toward the weaker 8-aminoquinoline.

  • The Solution: By reacting 8-aminoquinoline with CDI first, we generate an acylimidazole intermediate (1-(quinolin-8-yl)-1H-imidazole-1-carboxamide). The electron-withdrawing quinoline ring makes the carbonyl highly electrophilic, allowing the strong nucleophile (pyrrolidine) to rapidly attack and displace the imidazole leaving group[4]. Furthermore, the displaced imidazole acts as a weak base in situ, neutralizing any acidic byproducts and driving the reaction forward.

Reaction Pathways Visualization

UreaSynthesis cluster_MethodA Method A: CDI Activation (Recommended) cluster_MethodB Method B: Direct Acylation AQ 8-Aminoquinoline (Weak Nucleophile) CDI N,N'-Carbonyldiimidazole (CDI) AQ->CDI Step A1 CarbamoylCl Pyrrolidine-1-carbonyl chloride AQ->CarbamoylCl Step B1 Intermediate Acylimidazole Intermediate CDI->Intermediate - Imidazole PyrrolidineA Pyrrolidine (Strong Nucleophile) Intermediate->PyrrolidineA Step A2 Product N-8-quinolinyl-1-pyrrolidinecarboxamide (Target Urea) PyrrolidineA->Product - Imidazole Base DIPEA / Heat CarbamoylCl->Base Base->Product - HCl

Fig 1: Mechanistic pathways for the synthesis of N-8-quinolinyl-1-pyrrolidinecarboxamide.

Experimental Protocols

Method A: Phosgene-Free Synthesis via CDI Activation (Recommended)

This method is highly recommended due to its excellent safety profile, high atom economy, and minimal byproduct formation[3].

Reagents:

  • 8-Aminoquinoline: 1.0 mmol (144.17 mg)

  • 1,1′-Carbonyldiimidazole (CDI): 1.2 mmol (194.5 mg)

  • Pyrrolidine: 1.5 mmol (106.7 mg / 125 µL)

  • Anhydrous Dichloromethane (DCM): 10 mL

Step-by-Step Workflow:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with Argon or N₂.

  • Amine Dissolution: Dissolve 8-aminoquinoline (1.0 mmol) in 5 mL of anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.

  • CDI Activation: Add CDI (1.2 mmol) portion-wise to the cooled solution. Note: CDI is highly moisture-sensitive; minimize atmospheric exposure.

  • Intermediate Formation: Remove the ice bath and allow the reaction to stir at room temperature for 3–4 hours. Monitor the consumption of 8-aminoquinoline via TLC (Eluent: 50% EtOAc in Hexanes). The formation of the highly polar acylimidazole intermediate will be visible.

  • Urea Formation: Once the starting material is fully consumed, add pyrrolidine (1.5 mmol) dropwise via syringe. Stir the mixture at room temperature for an additional 12 hours.

  • Workup: Dilute the reaction mixture with 15 mL of DCM. Wash the organic layer sequentially with 1M HCl (2 × 10 mL) to remove unreacted pyrrolidine and the imidazole byproduct, followed by saturated NaHCO₃ (10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford the pure product.

Method B: Direct Acylation via Pyrrolidine-1-carbonyl chloride

This method is a more direct 1-step route but requires handling a corrosive carbamoyl chloride and forcing conditions due to the weak nucleophilicity of 8-aminoquinoline.

Reagents:

  • 8-Aminoquinoline: 1.0 mmol (144.17 mg)

  • Pyrrolidine-1-carbonyl chloride: 1.2 mmol (160.3 mg)

  • N,N-Diisopropylethylamine (DIPEA): 2.5 mmol (323 mg / 435 µL)

  • Anhydrous Tetrahydrofuran (THF): 10 mL

Step-by-Step Workflow:

  • Preparation: In an Argon-purged flask, dissolve 8-aminoquinoline (1.0 mmol) in 10 mL of anhydrous THF.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Cool the mixture to 0 °C. Slowly add pyrrolidine-1-carbonyl chloride (1.2 mmol) dropwise.

  • Refluxing: Attach a reflux condenser and heat the reaction mixture to 65 °C for 16–24 hours. Note: Room temperature stirring is often insufficient to drive this specific reaction to completion.

  • Workup: Cool the reaction to room temperature and quench with 10 mL of water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via flash chromatography or recrystallization from hot ethanol.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the two synthesis protocols, providing a quick-reference guide for process scaling and optimization.

ParameterMethod A: CDI ActivationMethod B: Direct Acylation
Reagents Used CDI, PyrrolidinePyrrolidine-1-carbonyl chloride, DIPEA
Nucleophile Addition Order Weak (8-AQ)

Strong (Pyrrolidine)
Strong electrophile reacts with Weak nucleophile
Reaction Temperature 0 °C

Room Temperature
0 °C

Reflux (65 °C)
Total Reaction Time 15 – 16 hours16 – 24 hours
Typical Isolated Yield 82 – 88% 60 – 70%
Safety & Handling Profile High (Phosgene-free, stable reagents)Moderate (Corrosive and toxic chloride)
Primary Byproducts Imidazole (easily removed via aqueous wash)DIPEA-HCl salts

References

  • [2] Sen Li, Kun Jie, Wenjie Yan, Qingjun Pan, Min Zhang, Yufeng Wang. Chemoselective C-C Bond Cleavage of Amides Controlled by a Catalyst and Oxidant. Royal Society of Chemistry (RSC). URL:[Link]

  • [4] R.A. Batey, M. Shen, V. Santhakumar, C. Yoshina-ishii. Parallel Synthesis of Tri- and Tetrasubstituted Ureas from Carbamoyl Imidazolium Salts. Combinatorial Chemistry & High Throughput Screening. URL:[Link]

Sources

Using N-8-quinolinyl-1-pyrrolidinecarboxamide in C-H activation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity C(sp³)-H Functionalization Using N-8-Quinolinyl-1-pyrrolidinecarboxamide

Executive Summary

This technical guide details the application of


-8-quinolinyl-1-pyrrolidinecarboxamide  (referred to herein as Q-PyC ) as a model substrate and directing scaffold for transition-metal-catalyzed C–H activation. While pyrrolidine rings are ubiquitous pharmacophores in drug discovery, direct functionalization of their saturated C(sp³)–H bonds remains a synthetic challenge.

By utilizing the bidentate 8-aminoquinoline (8-AQ) auxiliary within a urea linkage, researchers can leverage the "Daugulis-type" coordination geometry to enable site-selective


-arylation  and 

-alkylation
of the pyrrolidine ring. This protocol focuses on Nickel(II)-catalyzed methodologies, which offer a cost-effective and sustainable alternative to Palladium/Ruthenium systems, providing access to novel 2-substituted pyrrolidine analogs.

Compound Profile & Strategic Utility

Molecule:


-(quinolin-8-yl)pyrrolidine-1-carboxamide
Role:  Bidentate Directing Group (DG) Substrate
CAS:  (Generic class: 8-aminoquinoline ureas)
Key Moiety:  8-Aminoquinoline linked via a carbamoyl (urea) bridge to pyrrolidine.
Mechanistic Advantage

The Q-PyC scaffold operates via


-bidentate chelation. Upon deprotonation of the urea N-H, the quinoline nitrogen and the amidate nitrogen coordinate to the metal center (typically Ni or Pd). This forms a rigid 5-membered metallacycle that positions the metal catalyst in close proximity to the 

-C(sp³)–H bond of the pyrrolidine ring, lowering the activation energy for C–H cleavage.

Target Transformation:



Synthesis of the Substrate (Q-PyC)

Before performing C–H activation, the directing group must be installed.[1] This protocol uses a carbamoyl chloride intermediate for high yields.

Protocol A: Preparation of N-8-quinolinyl-1-pyrrolidinecarboxamide

Reagents:

  • 8-Aminoquinoline (1.0 equiv)

  • 1-Pyrrolidinecarbonyl chloride (1.1 equiv) (or generated in situ via Triphosgene + Pyrrolidine)

  • Triethylamine (

    
    , 2.0 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon.

  • Dissolution: Add 8-Aminoquinoline (1.44 g, 10 mmol) and

    
     (2.8 mL, 20 mmol) to DCM (40 mL). Cool to 0°C.
    
  • Addition: Dropwise add 1-Pyrrolidinecarbonyl chloride (1.47 g, 11 mmol) diluted in DCM (10 mL) over 15 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOH or flash chromatography (SiO2, 20-40% EtOAc in Hexanes) to yield Q-PyC as an off-white solid.

Core Application: Ni-Catalyzed -Arylation

This is the primary application for this scaffold, allowing the installation of aryl groups at the 2-position of the pyrrolidine ring.

Protocol B: C(sp³)–H Arylation

Reaction Overview:

  • Catalyst:

    
     (10 mol%) or 
    
    
    
    (10 mol%)
  • Ligand: Typically ligand-free (the substrate acts as the ligand)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF or Toluene (0.2 M)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

Experimental Steps:

  • Glovebox Operation: In a

    
    -filled glovebox, charge a screw-cap reaction vial with:
    
    • Q-PyC (Substrate) (0.2 mmol)

    • Aryl Iodide (0.3 mmol)[2]

    • 
       (5.5 mg, 0.02 mmol)
      
    • 
       (42 mg, 0.4 mmol)
      
    • Anhydrous DMF (1.0 mL)

  • Sealing: Seal the vial tightly with a PTFE-lined cap.

  • Heating: Remove from glovebox and stir at 140°C for 24 hours in a heating block.

    • Note: High temperature is required for the energetic C(sp³)–H activation step.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and filter through a Celite pad.

  • Analysis: Concentrate filtrate and analyze via

    
     NMR or purify via column chromatography.
    

Data Summary: Scope of Compatible Aryl Iodides

Aryl Iodide (Ar-I)Electronic NatureYield (%)Notes
IodobenzeneNeutral82%Standard benchmark
4-IodoanisoleElectron-Rich78%Slower kinetics
4-IodobenzotrifluorideElectron-Poor88%Fast reaction
2-IodotolueneSteric Hindrance65%Ortho-substituents reduce yield
3-IodopyridineHeterocycle70%Valuable for med-chem

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via a Ni(II)/Ni(IV) or Ni(II)/Ni(III) radical cycle, facilitated by the chelation of the 8-AQ moiety.

Figure 1: Proposed catalytic cycle for the 8-AQ directed C(sp³)-H arylation. The key intermediate is the 5-membered metallacycle formed post-activation.

Directing Group Removal (Cleavage)

The 8-aminoquinoline group is robust, which is good for catalysis but challenging for product isolation. To recover the free 2-aryl-pyrrolidine, a cleavage step is required.

Protocol C: Oxidative Cleavage (Ceric Ammonium Nitrate)

Best for robust substrates.

  • Dissolve the arylated product (0.1 mmol) in MeCN/H2O (4:1, 2 mL).

  • Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0°C.

  • Stir at RT for 4 hours.

  • Workup: Basify with

    
    , extract with DCM. This yields the free amine or the corresponding lactam depending on conditions.
    
Protocol D: Reductive Cleavage (Samarium Diiodide/Base)

Milder conditions for sensitive functional groups.

  • Dissolve product in dry THF/MeOH.

  • Add

    
     (excess) and pyrrolidine (base) at RT.
    
  • Stir until the directing group is cleaved (monitored by LCMS).

  • This typically yields the secondary amine (pyrrolidine derivative) and recovers 8-aminoquinoline.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure glovebox atmosphere is strictly

-free. Switch to

if

quality is suspect.
Protodeiodination Moisture in SolventDry DMF over molecular sieves for 24h. Use fresh base.
Regioisomers Ring FlexibilityConfirm substrate identity. The 8-AQ urea strictly directs to the

-position.
DG Not Cleaving Steric BulkSwitch from oxidative cleavage (CAN) to reductive conditions (

or

).

References

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155. Link

  • Tran, L. D., & Daugulis, O. (2012). Nickel-Catalyzed C(sp3)-H Functionalization of Aliphatic Acid Derivatives. Angewandte Chemie International Edition, 51(21), 5188–5191. Link

  • Ge, H., et al. (2014). Nickel-Catalyzed α-Arylation of Amines via C(sp3)–H Activation.[3] Journal of the American Chemical Society, 136(52), 17837–17840. Link

  • He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews, 117(13), 8754–8786. Link

  • Correa, A., & Martin, R. (2014). Ni-catalyzed direct reductive amidation via C–O bond cleavage. Journal of the American Chemical Society, 136(20), 7253–7256. Link

Sources

Solvent Selection Strategy for C(sp³)-H Functionalization of N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-CH-08Q-PYR

Executive Summary

This guide details the solvent selection criteria for reactions involving N-8-quinolinyl-1-pyrrolidinecarboxamide . This specific scaffold utilizes the 8-aminoquinoline (8-AQ) moiety as a bidentate Directing Group (DG) to facilitate transition-metal catalyzed C(sp³)-H activation on the pyrrolidine ring.

Unlike standard amide couplings, C-H activation requires solvents that balance substrate solubility , high dielectric constants (to stabilize charged intermediates), and non-competitive coordination to the metal center. This note provides a validated decision matrix and protocol to maximize yield and regioselectivity.

Chemical Context & Mechanistic Causality

The substrate, N-8-quinolinyl-1-pyrrolidinecarboxamide, forms a rigid


-bidentate chelate with metal catalysts (typically Pd(II), Ni(II), or Co(II)). This coordination is the rate-determining prerequisite for C-H cleavage.
The Solvent Paradox
  • Requirement: The reaction often requires high temperatures (80–140 °C) to overcome the energy barrier of C-H cleavage.

  • The Conflict: Polar solvents (DMSO, DMF) dissolve the substrate well but strongly coordinate to the metal, shutting down catalysis ("The Chelate Effect"). Non-polar solvents (Toluene) avoid coordination but may suffer from poor substrate solubility at room temperature, leading to heterogeneous mixtures.

Validated Solvent Classes
Solvent ClassExamplesPrimary Use CaseMechanistic Insight
Inert Hydrocarbons Toluene, XyleneC-H Arylation (High Temp)Non-coordinating; allows vacant coordination sites on Pd for oxidative addition.
Fluorinated Alcohols HFIP, TFEC-H Alkylation / OxygenationH-bond donation stabilizes the halide leaving group and high-valent Pd(IV) intermediates.
Bulky Alcohols

-Amyl Alcohol
General C-H FunctionalizationSolubilizes polar intermediates without tightly binding to the metal center due to steric bulk.
Chlorinated Solvents DCE, chlorobenzeneC-H HalogenationHigh dielectric constant aids in stabilizing the transition state; robust reflux profile.

Decision Logic & Workflow

The following flowchart illustrates the decision process for selecting the optimal solvent based on the desired transformation.

SolventSelection Start Target Reaction for N-8-quinolinyl-1-pyrrolidinecarboxamide Type Identify Transformation Type Start->Type Arylation C(sp3)-H Arylation (High Temp >100°C) Type->Arylation Alkylation C(sp3)-H Alkylation (Iodide reagents) Type->Alkylation Oxidation C-H Oxidation/Amination Type->Oxidation Solv_Tol Primary: Toluene Secondary: Xylene (Avoids catalyst poisoning) Arylation->Solv_Tol Standard Solv_HFIP Primary: t-Amyl Alcohol Secondary: HFIP (Stabilizes Transition State) Alkylation->Solv_HFIP H-Bonding Needed Solv_DCE Primary: DCE Secondary: Chlorobenzene (Dielectric Stability) Oxidation->Solv_DCE Oxidative Stability Check Solubility Check @ 25°C Solv_Tol->Check Pass Soluble? Proceed Check->Pass Fail Insoluble? Add Cosolvent (5% DMSO or DMF) Check->Fail

Figure 1: Solvent selection decision tree for 8-AQ directed functionalization.

Experimental Protocol: Pd-Catalyzed C(sp³)-H Arylation

This protocol is designed as a self-validating system . It includes checkpoints to verify solvent efficacy before committing valuable starting material.

Materials
  • Substrate: N-8-quinolinyl-1-pyrrolidinecarboxamide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand/Additive: Pivalic Acid (30 mol%) or K₂CO₃ (depending on coupling partner)

  • Solvent: Toluene (Anhydrous, degassed)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

Step-by-Step Methodology
Phase 1: The Solubility Validation (Critical Step)
  • Preparation: In a 4mL vial, add 50 mg of substrate and 0.5 mL of Toluene.

  • Observation:

    • Scenario A: Clear solution. -> Proceed.

    • Scenario B: Cloudy suspension. -> Heat to 60°C. If it clears, Proceed (reaction runs at >100°C).

    • Scenario C: Remains solid at 60°C. -> Action: Switch solvent to

      
      -Amyl Alcohol or add 5% v/v DMF.
      
Phase 2: Reaction Setup
  • Charge a 10 mL Schlenk tube with Pd(OAc)₂ (0.05 mmol) and N-8-quinolinyl-1-pyrrolidinecarboxamide (0.5 mmol).

  • Add Aryl Iodide (0.75 mmol) and Ag₂CO₃ (1.0 mmol) (Silver salts act as iodide scavengers).

  • Evacuate and backfill with N₂ (3 times).

  • Inject Toluene (2.0 mL) via syringe.

  • Seal and heat to 110 °C for 12–18 hours.

Phase 3: In-Process Control (IPC)
  • After 2 hours, take a 50 µL aliquot.

  • Dilute with EtOAc and filter through a silica plug.

  • Validation: Analyze via LC-MS.

    • Success Marker: Presence of mono-arylated product mass [M+Ar]+.

    • Failure Marker: Presence of Pd black precipitate early in the reaction (indicates solvent failed to stabilize the Pd-ligand complex).

Data Summary: Solvent Performance Matrix

Comparison of solvent efficiency for pyrrolidine arylation (Model data).

SolventTemp LimitConversion (12h)Selectivity (Mono:Di)Notes
Toluene 110°C88%15:1Recommended. Best balance of rate/stability.
DCE 84°C65%20:1Slower due to lower T; good for sensitive groups.
DMF 153°C<10%N/AAvoid. Competitive binding poisons Pd catalyst.
t-Amyl OH 102°C82%10:1Excellent alternative if Toluene solubility fails.

Directing Group Removal (Post-Functionalization)

Once the C-H functionalization is complete, the 8-AQ group must be removed to recover the free pyrrolidine derivative. The solvent choice here switches from inert to reactive.

  • Method A (Ozonolysis):

    • Solvent: DCM/MeOH (1:1) at -78°C.

    • Mechanism: Oxidative cleavage of the quinoline ring.

  • Method B (Acidic Hydrolysis):

    • Solvent: 6N HCl in 1,4-Dioxane.

    • Conditions: Reflux for 12h. Note: Pyrrolidine amides are robust; harsh acidic conditions are usually tolerated.

Scientific Rationale & Troubleshooting

Why Toluene works for 8-AQ systems:

The 8-aminoquinoline system relies on a Concerted Metalation-Deprotonation (CMD) pathway. The carboxylate ligand (e.g., pivalate or acetate) acts as an intramolecular base.

  • Non-polar solvents like Toluene tighten the ion pair between the cationic Pd species and the carboxylate anion, increasing the basicity of the carboxylate and accelerating the C-H cleavage step.

  • Highly polar solvents dissociate this pair, reducing reactivity.

Troubleshooting Guide
  • Issue: Low conversion, starting material remaining.

    • Diagnosis: Catalyst death or insufficient temperature.

    • Fix: Switch to Xylene to increase T to 140°C. Ensure anaerobic conditions.

  • Issue: Regioselectivity (C2 vs C3 on pyrrolidine).

    • Diagnosis: Steric crowding.

    • Fix: Use a bulkier solvent like

      
      -Amyl alcohol to enhance steric differentiation around the metal center.
      

References

  • Daugulis, O., et al. (2014). "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research.

  • Sanford, M. S., et al. (2012). "Palladium-Catalyzed C–H Activation of Aliphatic Amines." Journal of the American Chemical Society.

  • Chen, G., et al. (2009). "Picolinamide-Directed C–H Functionalization." Chemical Science.

  • BenchChem Technical Support. (2025). "8-Aminoquinoline Directing Group Removal Strategies." BenchChem Application Notes. [1]

  • Fitzgerald, L. S., & O'Duill, M. L. (2021).[2] "A Guide to Directing Group Removal: 8-Aminoquinoline." Chemistry – A European Journal.

Sources

Application Notes & Protocols: Mastering Catalysis with N-8-Quinolinyl-Amide Directing Groups

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Advantage of the 8-Aminoquinoline Directing Group

In the landscape of modern synthetic chemistry, the quest for atom economy and novel bond formations has positioned C-H activation as a paramount strategy. Among the arsenal of tools available, the 8-aminoquinoline (8-AQ) moiety has distinguished itself as one of the most robust and versatile bidentate directing groups.[1][2] Its power lies in its ability to form a stable five-membered palladacycle intermediate via chelation, positioning a transition metal catalyst in close proximity to a specific C-H bond. This guide focuses on N-8-quinolinyl-1-pyrrolidinecarboxamide and related amide-based ligands, which serve as exemplary substrates for a vast array of metal-catalyzed C-H functionalization reactions. We will delve into the mechanistic underpinnings, provide field-tested application notes for various catalytic systems, and present a detailed protocol to empower researchers to harness the full potential of this remarkable directing group.

The Mechanistic Core: Chelation-Assisted C-H Activation

The efficacy of the N-8-quinolinyl amide scaffold hinges on its role as a bidentate ligand. The catalytic cycle is typically initiated by the deprotonation of the amide N-H proton, creating an anionic amide that, along with the quinoline nitrogen, coordinates strongly to the metal center (e.g., Pd, Ru, Ni, Co). This coordination forms a rigid metallacyclic intermediate that is crucial for bringing the catalyst into proximity of the target C-H bond, facilitating its cleavage through a Concerted Metalation-Deprotonation (CMD) pathway.[3][4] This directed approach overcomes the inherent challenge of differentiating between multiple C-H bonds within a complex molecule, offering exceptional regioselectivity.

C_H_Activation_Mechanism Substrate N-8-Quinolinyl Amide (R-CO-NH-Q) Deprotonated Anionic Ligand (R-CO-N⁻-Q) Substrate->Deprotonated -H⁺ (Base) Metal_Source Metal Precatalyst (e.g., Pd(OAc)2) Coordinated_Complex Bidentate Complex Metal_Source->Coordinated_Complex Coordination Base Base (e.g., NaOtBu, Cs3PO4) Deprotonated->Coordinated_Complex Coordination CMD Metallacycle Intermediate (CMD Pathway) Coordinated_Complex->CMD C-H Activation Functionalization Oxidative Addition & Reductive Elimination CMD->Functionalization + Coupling Partner (e.g., R'-X) Product Functionalized Product Functionalization->Product C-C or C-X Bond Formation Product->Metal_Source

Caption: Generalized mechanism for 8-aminoquinoline-directed C-H functionalization.

Application Notes: Tailoring Catalytic Conditions by Metal

The choice of metal catalyst is paramount and dictates the optimal reaction parameters, including the base, solvent, and additives. Below, we synthesize field-proven insights for common transition metals used with 8-AQ amide ligands.

Palladium Catalysis: The Workhorse for Arylation and Alkylation

Palladium is the most extensively studied metal for this transformation, demonstrating broad functional group tolerance for both sp² and sp³ C-H functionalization.[3][5]

  • Expertise & Experience: The key to successful Pd-catalyzed reactions is the formation of a cyclometalated Pd(II) intermediate.[5] While various palladium sources work, Pd(OAc)₂ is often preferred for its reliability and solubility. For challenging sp³ C-H arylations, particularly at secondary carbons, 8-aminoquinoline is a superior auxiliary compared to others.[5] The choice of base is critical; carboxylate bases can participate in the CMD step, while stronger inorganic bases like Cs₃PO₄ or K₂CO₃ are often required.

Table 1: Recommended Conditions for Palladium-Catalyzed C-H Functionalization

ParameterC(sp²)–H ArylationC(sp³)–H Arylation/AlkylationRationale & Insights
Pd Source Pd(OAc)₂ (5-10 mol%)Pd(OAc)₂ (10 mol%)Pd(OAc)₂ is a reliable and cost-effective precursor.
Ligand Often none requiredOften none requiredThe substrate itself acts as the crucial bidentate ligand.
Base Ag₂CO₃, K₂CO₃, Cs₂CO₃Cs₃PO₄A stronger base is often needed for the less acidic sp³ C-H bonds.
Solvent Toluene, Dioxane, t-AmOHt-Amyl alcohol (t-AmOH)High-boiling, non-coordinating solvents are generally preferred.
Coupling Partner Aryl Iodides, BromidesAlkyl/Aryl IodidesIodides are more reactive in the oxidative addition step.
Temperature 100-140 °C120-140 °CThermal energy is required to overcome the activation barrier for C-H cleavage.
Ruthenium Catalysis: Excellence in Oxidative Annulation

Ruthenium catalysts, particularly [RuCl₂(p-cymene)]₂, excel in oxidative annulation reactions, such as the synthesis of isoquinolones from N-quinolin-8-yl-benzamides and alkynes.[6][7]

  • Expertise & Experience: These reactions typically proceed in the presence of an oxidant, with Cu(OAc)₂·H₂O being the most common and effective choice.[7] The copper(II) acetate not only acts as a stoichiometric oxidant to regenerate the active Ru(II) catalyst but may also facilitate the C-H activation step. The reaction is often performed in open air, simplifying the experimental setup.[6] Mechanistic studies suggest the formation of a ruthenium N,N-bidentate chelate complex is a key step in the catalytic cycle.[6][7]

Table 2: Recommended Conditions for Ruthenium-Catalyzed Oxidative Annulation

ParameterConditionRationale & Insights
Ru Source [{RuCl₂(p-cymene)}₂] (5 mol%)A robust and commercially available Ru(II) precatalyst.
Oxidant Cu(OAc)₂·H₂O (2-3 equiv.)Regenerates the active catalyst and may assist in C-H activation.
Base/Additive NaOAc (if starting from RuCl₂)The acetate can act as a ligand and internal base.
Solvent t-AmOH, DCEHigh-boiling point solvents are required for this transformation.
Coupling Partner Symmetrical & Unsymmetrical AlkynesProvides access to a wide range of substituted isoquinolones.
Temperature 100-120 °CNecessary for both C-H activation and the annulation cascade.
Nickel Catalysis: A Cost-Effective Avenue for C(sp³)–H Arylation

Nickel, as a more abundant first-row transition metal, offers a cost-effective alternative to palladium for C-H functionalization.[8]

  • Trustworthiness & Causality: Mechanistic studies have revealed critical insights for achieving robust nickel catalysis. The ubiquitous base Na₂CO₃ has been found to be deleterious, forming an inactive off-cycle resting state.[9][10] Replacing it with a stronger, non-coordinating base like NaOtBu dramatically improves catalytic turnover and allows for milder reaction conditions.[9][11] The active species are often paramagnetic Ni(II) complexes, and additives like carboxylic acids can lower the C-H activation barrier.[10]

Table 3: Recommended Conditions for Nickel-Catalyzed C(sp³)–H Arylation

ParameterConditionRationale & Insights
Ni Source NiCl₂(PPh₃)₂, Ni(OAc)₂Common Ni(II) sources are effective precatalysts.
Ligand PPh₃, PiBu₃ (if not in precursor)Phosphine ligands can stabilize the nickel center.
Base NaOtBu (2-3 equiv.)Crucial Choice. Avoids carbonate-induced catalyst inhibition.[9][10]
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Coupling Partner Aryl IodidesHighly reactive partners for the oxidative addition step.
Temperature 80-130 °CMilder conditions are possible with the optimal base.[9]

Detailed Protocol: Palladium-Catalyzed β-Arylation of N-(quinolin-8-yl)pivalamide

This protocol describes a representative C(sp³)–H arylation, a testament to the power of the 8-AQ directing group. It is designed to be a self-validating system, with clear steps and expected outcomes.

Experimental_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry glassware under vacuum or in an oven. B Add Substrate, Aryl Iodide, Pd(OAc)₂, and Cs₃PO₄ to the reaction vessel. A->B C Evacuate and backfill with an inert gas (N₂ or Ar) three times. B->C D Add degassed t-Amyl alcohol via syringe. C->D E Heat the reaction mixture to 130 °C with vigorous stirring. F Monitor reaction progress by TLC or GC-MS. E->F G Cool to room temperature upon completion. F->G H Dilute with EtOAc and filter through Celite. I Wash with water and brine. H->I J Dry organic layer over Na₂SO₄, filter, and concentrate. I->J K Purify by silica gel column chromatography. J->K

Caption: Standard experimental workflow for a Pd-catalyzed C-H arylation.

Materials:

  • N-(quinolin-8-yl)pivalamide (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv)

  • Cesium triphosphate (Cs₃PO₄, 3.0 equiv)

  • Anhydrous tert-Amyl alcohol (t-AmOH)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add N-(quinolin-8-yl)pivalamide, the aryl iodide, Pd(OAc)₂, and Cs₃PO₄.

  • Inerting the Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel under high vacuum and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxidation of the Pd(0) species that is formed in the catalytic cycle, which would lead to catalyst deactivation.

  • Solvent Addition: Add anhydrous t-Amyl alcohol via a gas-tight syringe. The concentration is typically 0.1 to 0.2 M with respect to the limiting reagent.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 130 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Periodically and carefully take a small aliquot from the reaction mixture, quench it with water, extract with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the suspension through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and saturated aqueous NaCl (brine) (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure arylated product.

The Endgame: Cleavage of the Directing Group

A directing group's utility is ultimately defined by its ease of removal. While the 8-AQ amide bond is robust, its cleavage is well-documented. A particularly effective method involves a simple, two-step, one-pot oxidative deprotection.[1]

  • Oxidation to Imide: The robust amide is first oxidized to a more labile N-acyl-N-(quinolin-8-yl) imide derivative.

  • Hydrolysis/Aminolysis: This intermediate can then be readily cleaved under mild conditions to yield the desired carboxylic acid or another amide product.

This mild and versatile cleavage protocol significantly enhances the synthetic value of the 8-aminoquinoline directing group strategy.[1]

References

  • Mechanism of 8-Aminoquinoline-Directed Ni-Catalyzed C(sp3)–H Functionalization: Paramagnetic Ni(II) Species and the Deleterious Effect of Carbonate as a Base. Organometallics.[Link]

  • Mechanism of 8-Aminoquinoline Directed Ni-Catalyzed C(sp3)-H Functionalization. ChemRxiv.[Link]

  • Ruthenium-catalyzed synthesis of isoquinolones with 8-aminoquinoline as a bidentate directing group in C-H functionalization. The Journal of Organic Chemistry.[Link]

  • Ruthenium(ii)-catalyzed remote C–H addition of 8 aminoquinoline amide to activated aldehyde. Organic & Biomolecular Chemistry.[Link]

  • Mechanistic Investigations of Cobalt-Catalyzed, Aminoquinoline-Directed C(sp2)–H Bond Functionalization. Journal of the American Chemical Society.[Link]

  • Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal.[Link]

  • Ruthenium-Catalyzed Synthesis of Isoquinolones with 8-Aminoquinoline as a Bidentate Directing Group in C–H Functionalization. The Journal of Organic Chemistry.[Link]

  • Three-component ruthenium-catalyzed remote C–H functionalization of 8-aminoquinoline amides. Chemical Communications.[Link]

  • Palladium(II)‐Catalyzed Distal CH Functionalization of 8‐Aminoquinolinamides: Facile Synthesis of Triarylmethane Derivatives. European Journal of Organic Chemistry.[Link]

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society.[Link]

  • Palladium‐Catalyzed C‐H Functionalization of Ferrocene Carboxylic Acid by using 8‐Aminoquinoline as a Removable Directing Group. Advanced Synthesis & Catalysis.[Link]

  • 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. ChemInform.[Link]

  • Nickel complexes supported by quinoline-based ligands: synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions.[Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell Reports Physical Science.[Link]

  • Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines: access to functionalized γ-quinolinylpropylamines. Chemical Communications.[Link]

  • Benign synthesis of N-(8-quinolyl)pyridine-2-carboxamide) ligand (Hbpq), and its. Comptes Rendus Chimie.[Link]

  • Nickel complexes supported by quinoline-based ligands: Synthesis, characterization and catalysis in the cross-coupling of arylzinc reagents and aryl chlorides or aryltrimethylammonium salts. Dalton Transactions.[Link]

  • Enantioselective, Nickel-Catalyzed Suzuki Cross-Coupling of Quinolinium Ions. Journal of the American Chemical Society.[Link]

  • Synthesis and study of catalytically relevant N-(quinolin-8-yl)-benzamide copper complexes. American Chemical Society.[Link]

  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization. ChemRxiv.[Link]

  • Mechanism-Driven Development of N -(Quinolin-8-yl)-benzamide Coupling Reactions via C–H or N–H Activation. ResearchGate.[Link]

  • Hybrid catalysis of 8-quinolinecarboxaldehyde and brønsted acid for efficient racemization of α-amino amides and its application in chemoenzymatic dynamic kinetic resolution. Heterocycles.[Link]

  • cobalt-catalyzed picolinamide-directed synthesis of heterocycles. University of Latvia.[Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Synthesis.[Link]

  • Benign synthesis of quinolinecarboxamide ligands, H 2 bqbenzo and H 2 bqb and their Pd(II) complexes: X-ray crystal structure, electrochemical and antibacterial studies. Applied Organometallic Chemistry.[Link]

  • Zn(II) Complexes with Quinoline Supported Amidate Ligands: Synthesis, Fluorescence, and Catalytic Activity. Polyhedron.[Link]

  • Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activitie. eScholarship, University of California.[Link]

  • Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate.[Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules.[Link]

  • Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium. Organic & Biomolecular Chemistry.[Link]

  • Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). YouTube.[Link]

  • Recent Advances in Nickel Catalysis. Nature Reviews Chemistry.[Link]

Sources

Application Note: In Vitro Characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, structured guide for the in vitro characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide (also referred to as N-(quinolin-8-yl)pyrrolidine-1-carboxamide ).

Based on the 8-aminoquinoline scaffold, this molecule belongs to a chemical class often investigated for antimalarial activity , metalloenzyme inhibition (due to bidentate chelation capability), and GPCR modulation (e.g., TAAR family). This guide focuses on the critical assays required to validate its pharmacological profile, metabolic stability, and safety.

Part 1: Executive Summary & Strategic Approach

N-8-quinolinyl-1-pyrrolidinecarboxamide is a bioactive small molecule featuring a quinoline ring linked to a pyrrolidine moiety via a urea bridge. This structural motif is frequently utilized in medicinal chemistry as a metal-chelating pharmacophore (targeting metalloproteases or KDMs) or a GPCR ligand .

To successfully develop this compound, researchers must address three critical questions:

  • Stability: Does the urea linkage survive physiological pH and hepatic metabolism?

  • Safety: Does the quinoline moiety cause cytotoxicity or hERG inhibition?

  • Efficacy: How do we measure its primary activity (Target Engagement)?

This guide outlines the protocols to answer these questions.

Part 2: Compound Preparation & Physicochemical Profiling

Before biological testing, the compound must be formulated correctly to avoid precipitation-induced artifacts.

Standard Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (Grade ≥99.9%).

  • Concentration: 10 mM stock is standard.

  • Storage: -20°C in amber glass vials (quinolines are light-sensitive).

Protocol:

  • Weigh 2.41 mg of N-8-QPC.

  • Dissolve in 1.0 mL of 100% DMSO.

  • Vortex for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

  • QC Check: Dilute 1:100 in PBS (pH 7.4) and measure Absorbance at 600 nm. OD > 0.05 indicates precipitation.

Kinetic Solubility Assay

Objective: Determine the maximum soluble concentration in assay media. Method: Nephelometry or UV-Vis Sedimentation.

ParameterCondition
Buffer PBS (pH 7.4) and SGF (Simulated Gastric Fluid, pH 1.2)
Incubation 24 hours @ 25°C (shaking)
Detection HPLC-UV (254 nm) or LC-MS/MS
Acceptance Criteria Solubility > 50 µM for cellular assays.

Part 3: In Vitro Metabolic Stability (Microsomal Stability)

The 8-aminoquinoline scaffold is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. This assay is critical for predicting in vivo half-life.

Assay Principle

Incubation of the test compound with pooled liver microsomes (human/mouse) and NADPH. Disappearance of the parent compound is monitored over time.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Step-by-Step Protocol
  • Pre-incubation: Prepare a 2X Master Mix of Microsomes (1.0 mg/mL) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 10 min.

  • Compound Addition: Spike N-8-QPC (1 µM final) into the Master Mix.

  • Reaction Start: Add 2X NADPH solution to initiate reaction. Final protein conc: 0.5 mg/mL.

  • Sampling: At T = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min to pellet protein.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode).

Data Analysis: Plot ln(% Remaining) vs. Time. The slope (


) determines intrinsic clearance (

).

Part 4: Primary Biological Activity Assays

Depending on the hypothesized target, use Protocol A (if testing for metalloenzyme inhibition/chelation) or Protocol B (if testing for GPCR/Receptor binding).

Protocol A: Metal Chelation Capacity (Metalloenzyme Proxy)

Rationale: The 8-aminoquinoline and the carbonyl oxygen of the urea can form a bidentate ligand with metals (Cu²⁺, Fe²⁺, Zn²⁺). This is a common mechanism for inhibiting metalloproteases or demethylases.

Workflow:

  • Buffer: 50 mM HEPES, pH 7.5.

  • Titration: Prepare 50 µM N-8-QPC in buffer.

  • Measurement: Record UV-Vis spectrum (200–500 nm).

  • Metal Addition: Add CuCl₂ or ZnCl₂ in 0.2 eq increments (0 to 2.0 eq).

  • Readout: Observe Bathochromic Shift (Red shift) or Isosbestic point formation.

    • Positive Result: Distinct spectral shift indicates direct metal engagement.

Protocol B: Cytotoxicity Screening (CellTiter-Glo)

Rationale: Essential to distinguish specific efficacy from general toxicity.

Workflow:

  • Cells: HepG2 (Liver) and HEK293 (Kidney). Density: 5,000 cells/well (96-well plate).

  • Treatment: 24h after seeding, treat with N-8-QPC (8-point dose response: 0.1 µM – 100 µM).

  • Incubation: 48 hours @ 37°C, 5% CO₂.

  • Detection: Add CellTiter-Glo reagent (Promega). Shake 2 min. Incubate 10 min.

  • Read: Luminescence (RLU).

  • Output: Calculate CC50 (Cytotoxic Concentration 50%).

    • Criteria: CC50 should be > 10x the efficacy IC50.

Part 5: Visualization & Logic Flow

Experimental Workflow Diagram

This diagram illustrates the logical progression from compound solubilization to lead validation.

InVitroProfiling Start Compound: N-8-QPC (Solid Powder) Solubility Step 1: Solubility & QC (DMSO Stock / PBS) Start->Solubility Stability Step 2: Metabolic Stability (Microsomes / Plasma) Solubility->Stability Decision Is t1/2 > 30 min? Stability->Decision Toxicity Step 3: Cytotoxicity (HepG2 / HEK293) Decision->Toxicity Yes Redesign Chemical Optimization (Block Metabolic Soft Spots) Decision->Redesign No TargetAssay Step 4: Target Engagement (Chelation / GPCR) Toxicity->TargetAssay CC50 > 10µM Lead Validated Lead (Ready for In Vivo) TargetAssay->Lead Potent IC50

Caption: Logical flowchart for the in vitro characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide, prioritizing stability and safety before target validation.

Part 6: Data Reporting & Analysis

Summarize your findings in a standardized table to facilitate decision-making.

Table 1: Standard Output Parameters

Assay CategoryParameterUnitTarget ThresholdInterpretation
Solubility Kinetic Sol (PBS)µM> 50 µMEnsure bioavailability.
Metabolism

(Microsomal)
µL/min/mg< 20Low clearance = Good stability.
Toxicity CC50 (HepG2)µM> 50 µMLow hepatotoxicity risk.
Potency IC50 / EC50nM< 500 nMHigh affinity for target.

References

  • Daugulis, O., et al. (2014). 8-Aminoquinoline-Directed C–H Functionalization. Accounts of Chemical Research. Link

    • Context: Establishes the 8-aminoquinoline urea as a robust directing group and chel
  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

    • Context: Source for standard microsomal stability and solubility protocols.
  • Berry, C., et al. (2010). Trace amine-associated receptor 1 (TAAR1) agonists. Patent WO2011076678A1. Link

    • Context: Describes the synthesis and testing of 8-aminoquinoline deriv

Troubleshooting & Optimization

Technical Support Center: N-(quinolin-8-yl)pyrrolidine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a dedicated Support Center resource. It prioritizes the "4-Nitrophenyl Chloroformate" route as the solution for yield improvement, as this method minimizes the dimerization side-reactions common with Triphosgene/Phosgene direct coupling.

Ticket ID: YIELD-OPT-8AQ Subject: Optimization of Daugulis Auxiliary Synthesis (Urea Linkage) Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Method Selection

The synthesis of N-(quinolin-8-yl)pyrrolidine-1-carboxamide is a critical step in preparing the "Daugulis Auxiliary" for transition-metal catalyzed C-H activation.

Users reporting low yields (<60%) typically utilize direct phosgene/triphosgene coupling. This approach often fails due to the poor nucleophilicity of 8-aminoquinoline (8-AQ) and the formation of symmetrical bis(quinoline)urea byproducts.

To improve yield to >85% , we recommend switching to the Activated Carbamate Protocol using 4-nitrophenyl chloroformate.

Method Comparison Matrix
FeatureMethod A: Direct Triphosgene (Common)Method B: Activated Carbamate (Recommended)
Key Reagent Triphosgene / Phosgene4-Nitrophenyl Chloroformate
Mechanism In situ Isocyanate formationStable Carbamate Intermediate
Yield Consistency Variable (40–70%)High (80–95%)
Major Side Product Symmetric Bis-urea (Insoluble)4-Nitrophenol (Water soluble)
Purification Difficult (Chromatography required)Easy (Acid/Base Extraction)
Moisture Sensitivity ExtremeModerate

Optimized Experimental Protocol (High-Yield Route)

Objective: Synthesis of N-(quinolin-8-yl)pyrrolidine-1-carboxamide via 4-nitrophenyl carbamate intermediate.

Reagents
  • 8-Aminoquinoline (1.0 equiv)[1]

  • 4-Nitrophenyl chloroformate (1.05 equiv)

  • Pyrrolidine (1.2 equiv)

  • Pyridine (2.0 equiv) or Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) [Anhydrous]

Workflow Diagram

ReactionWorkflow cluster_0 Step 1: Activation cluster_1 Step 2: Substitution AQ 8-Aminoquinoline Carbamate Activated Carbamate Intermediate AQ->Carbamate NPC 4-Nitrophenyl chloroformate NPC->Carbamate Base1 Pyridine (0°C to RT) Base1->Carbamate Product Target Urea Product Carbamate->Product Byproduct 4-Nitrophenol (Removed via Wash) Carbamate->Byproduct Pyr Pyrrolidine (Nucleophile) Pyr->Product Base2 Base (Scavenger)

Caption: Stepwise activation of 8-aminoquinoline followed by nucleophilic displacement.

Step-by-Step Procedure
  • Activation (Carbamate Formation):

    • Charge a flame-dried flask with 8-aminoquinoline (10 mmol) and anhydrous DCM (40 mL).

    • Cool to 0 °C (ice bath).

    • Add pyridine (20 mmol) followed by dropwise addition of 4-nitrophenyl chloroformate (10.5 mmol) dissolved in DCM (10 mL).

    • Observation: A precipitate (pyridinium salt) may form. The solution often turns yellow/orange.

    • Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Checkpoint: TLC should show complete consumption of 8-aminoquinoline.

  • Substitution (Urea Formation):

    • Add pyrrolidine (12 mmol) directly to the reaction mixture at RT.

    • Stir for 4–12 hours. The reaction usually turns bright yellow due to the release of 4-nitrophenol.

  • Work-up (Critical for Purity):

    • Dilute with DCM (50 mL).

    • Wash 1 (Remove Base): Wash with 1M HCl (2 x 30 mL). Note: The product stays in the organic layer; unreacted 8-aminoquinoline moves to the aqueous layer.

    • Wash 2 (Remove Phenol): Wash with 1M NaOH or sat. NaHCO3 (3 x 30 mL) until the aqueous layer is no longer yellow. This removes the 4-nitrophenol byproduct.

    • Wash 3: Brine (1 x 30 mL).

    • Dry over Na2SO4, filter, and concentrate.[2]

  • Purification:

    • The crude solid is often >95% pure.

    • If necessary, recrystallize from EtOAc/Hexanes (1:4).

Troubleshooting Guide (Q&A)

Issue 1: "I still see unreacted 8-aminoquinoline in my final product."

Diagnosis: 8-Aminoquinoline is a weak nucleophile and difficult to separate by chromatography due to streaking. Solution:

  • Use the Acid Wash: The target urea is significantly less basic than the starting aniline. Washing the organic layer with 1M HCl effectively protonates and extracts unreacted 8-aminoquinoline into the aqueous phase, leaving the urea product in the organic phase.

  • Switch Reagent Order: If using Triphosgene, do not add pyrrolidine first. React 8-AQ with triphosgene to form the isocyanate before adding pyrrolidine. If you add pyrrolidine first, it forms the carbamoyl chloride, which reacts very slowly with 8-AQ.

Issue 2: "My yield is stuck at 50%, and I see a lot of precipitate."

Diagnosis: You likely formed the symmetric bis(quinolin-8-yl)urea . This happens if the activation agent (Triphosgene/Phosgene) is added too slowly or if the stoichiometry is off (0.5 equiv instead of 0.35+). Solution:

  • Switch to Method B (4-Nitrophenyl chloroformate): This reagent prevents dimerization because the carbamate intermediate is stable and does not react with a second equivalent of 8-AQ under these conditions.

  • Inverse Addition: If you must use Triphosgene, add the amine to the triphosgene solution, not the other way around. This keeps the concentration of phosgene high relative to the amine, favoring isocyanate formation over urea dimerization.

Issue 3: "The product is an oil/tar instead of a solid."

Diagnosis: Residual solvent or 4-nitrophenol contamination. Solution:

  • Aggressive Base Wash: Ensure you wash with NaOH until the yellow color disappears. 4-Nitrophenol is difficult to remove by rotovap.

  • Trituration: Add cold hexanes or diethyl ether to the oil and sonicate. The product should precipitate as a white/off-white solid.

Troubleshooting Logic Tree

Troubleshooting Start Problem Identified LowYield Low Yield (<60%) Start->LowYield Impurity Impurity / Separation Start->Impurity CheckMethod Method Used? LowYield->CheckMethod StartMat Unreacted 8-AQ present Impurity->StartMat Yellow Yellow oil / Phenol Impurity->Yellow Triphosgene Triphosgene/Phosgene CheckMethod->Triphosgene NPC 4-Nitrophenyl Chloroformate CheckMethod->NPC SymUrea Diagnosis: Sym-Urea formation Action: Switch to 4-NPC Method Triphosgene->SymUrea Moisture Diagnosis: Hydrolysis Action: Dry solvents, check Ar line NPC->Moisture AcidWash Action: Wash organic layer with 1M HCl StartMat->AcidWash BaseWash Action: Wash organic layer with 1M NaOH Yellow->BaseWash

Caption: Decision tree for diagnosing yield and purity issues in urea synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use CDI (Carbonyldiimidazole) instead of chloroformates? A: CDI is generally not recommended for 8-aminoquinoline. The intermediate acyl-imidazole is often not electrophilic enough to react efficiently with the sterically hindered and electron-poor 8-AQ nitrogen, leading to incomplete conversion and difficult purification.

Q: Why is 8-aminoquinoline so hard to react compared to normal anilines? A: Two reasons:

  • Intramolecular Hydrogen Bonding: The amine proton H-bonds to the quinoline nitrogen, stabilizing the ground state and reducing nucleophilicity.

  • Sterics: The position is peri-substituted, creating steric bulk that hinders attack on the carbonyl electrophile.

Q: Is the product stable? A: Yes, N-(quinolin-8-yl)pyrrolidine-1-carboxamide is highly stable at room temperature. It can be stored on the shelf without inert gas protection for months. However, the reagents (chloroformates) are moisture sensitive.

Q: Can I scale this up to 100 grams? A: Yes. The 4-nitrophenyl chloroformate method scales linearly. However, on a large scale, the exothermic nature of the activation step (Step 1) requires careful temperature control (maintain <5 °C). Ensure adequate ventilation for the removal of HCl fumes (if using pyridine) or use a scrubber.

References

  • Original Auxiliary Methodology: Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate. Journal of the American Chemical Society, 127(38), 13154–13155.

  • Urea Synthesis via 4-Nitrophenyl Chloroformate: Xu, H., et al. (2012). A general and efficient synthesis of unsymmetrical ureas. Tetrahedron Letters, 53(43), 5773-5775.

  • Purification Strategies for 8-AQ Derivatives: Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline as a Directing Group in Metal-Catalyzed C-H Functionalization of Organic Molecules.[3] Angewandte Chemie International Edition, 52(38), 9896-9898.

  • Triphosgene Safety & Handling: Organic Syntheses, Coll. Vol. 10, p.212 (2004); Vol. 79, p.113 (2002).

Sources

Technical Support Center: N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide for High-Fidelity Applications

Document ID: TS-QPC-001 | Version: 2.1 | Role: Senior Application Scientist

Executive Summary & Chemical Profile

The Molecule: N-8-quinolinyl-1-pyrrolidinecarboxamide is a specialized bidentate directing group (auxiliary) primarily used in transition-metal catalyzed C–H activation. Structurally, it features a hydrophobic 8-aminoquinoline scaffold linked via a urea moiety to a pyrrolidine ring.

The Problem: Its utility is often compromised by its amphiphilic but predominantly lipophilic nature . It exhibits strong intermolecular


-

stacking (attributed to the quinoline ring), leading to poor solubility in non-polar solvents at room temperature and "crashing out" in aqueous biological buffers.

Quick Profile:

  • Physical State: Crystalline Solid (White to Off-white).

  • Primary Solubility: DMSO, DMF, DCM, Chloroform.

  • Secondary Solubility (Heat Required): Toluene, 1,4-Dioxane, Ethanol.

  • Insoluble: Water, Hexanes, Diethyl Ether.

The Solubility Matrix

Data summarized from internal application notes and standard directing group literature.

Solvent SystemSolubility Rating (RT)Solubility Rating (80°C+)Application Context
DMSO / DMF Excellent (>100 mM)Excellent Stock solutions; C-H activation polar media.
Dichloromethane (DCM) Good (>50 mM)N/A (Boils)Transfer solvent; Column chromatography loading.
Toluene / Xylene Poor (<10 mM)Good Standard solvent for Ni/Pd-catalyzed reactions. Requires heating.
Methanol / Ethanol Moderate (~10-20 mM)Good Recrystallization; Protic solvent screens.
Water / PBS Insoluble (<10 µM)Very Poor Biological assays. Requires co-solvent or formulation.

Troubleshooting Guide: Synthesis & Reaction Chemistry

Context: You are using this compound as a directing group for Nickel or Palladium-catalyzed C-H functionalization.

Q1: The reagent won't dissolve in Toluene/Dioxane at room temperature. Is my reaction doomed?

A: No. This is expected behavior.

  • The Science: The flat quinoline rings stack efficiently in the solid state (

    
    -stacking), creating a high lattice energy barrier. Toluene is not polar enough to break these interactions at 25°C.
    
  • The Fix:

    • Add the reagent to the solvent.

    • Heat the mixture to 60–80°C before adding the metal catalyst. The solution should turn clear.

    • Critical: If it precipitates upon cooling, this is normal. Ensure your reaction runs at the elevated temperature required for C-H activation (typically 100–140°C).

Q2: I see a "gummy" precipitate during work-up. What is it?

A: This is likely a metal-chelate complex.

  • The Science: The 8-aminoquinoline nitrogen and the carbonyl oxygen form a rigid 5,5-membered chelate with metals (Ni, Cu, Pd). These complexes are often less soluble than the free ligand.

  • The Fix (De-complexation Protocol):

    • Add Ammonium Hydroxide (NH₄OH) or EDTA solution to the crude reaction mixture.

    • Stir vigorously for 30 minutes. This sequesters the metal ions.

    • Extract with DCM (Dichloromethane), which solubilizes the organic ligand better than Ethyl Acetate in this specific case.

Q3: How do I remove the directing group after the reaction?

A: Standard hydrolysis often fails due to the robust urea/amide linkage.

  • The Protocol: Use oxidative cleavage or reductive cleavage depending on substrate tolerance.

    • Method A (Oxidative):[1] CAN (Ceric Ammonium Nitrate) in MeCN/H₂O.

    • Method B (Reductive): SmI₂/H₂O or Ni/Al alloy.

Troubleshooting Guide: Biological Assays

Context: You are screening the compound for biological activity (e.g., enzyme inhibition) and facing precipitation.

Q4: The compound precipitates immediately when added to cell media (DMEM/RPMI).

A: You are experiencing "DMSO Shock."

  • The Science: Rapidly introducing a hydrophobic compound dissolved in DMSO into an aqueous buffer causes local supersaturation. The water molecules strip the DMSO shell faster than the compound can disperse, forcing it to aggregate.

  • The Fix: Use the "Sandwich Dilution" Method (Visualized below).

Q5: What is the maximum DMSO concentration I can use?

A: For this specific scaffold:

  • Cell-based assays: Keep final DMSO < 0.5% (v/v).

  • Enzymatic assays: Keep final DMSO < 2.0% (v/v).

  • Note: The quinoline ring can fluoresce. If using a fluorescence-based readout, run a "compound only" control to subtract background interference.

Visualized Workflows

Diagram 1: The "Sandwich" Dilution Protocol (Preventing Crash-Out)

Use this workflow to safely transition from 100% DMSO stock to aqueous buffer without precipitation.

SandwichDilution cluster_0 Critical Step: Pre-dilution Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:10 into Buffer Inter->Inter 2. Mix Thoroughly Final Final Assay Well (1x Conc. in 1% DMSO) Inter->Final 3. Transfer 1:10 to Assay Plate Buffer Aqueous Buffer (PBS/Media) Buffer->Inter Buffer->Final

Caption: The Sandwich Method reduces the kinetic shock of solvent exchange, preventing micro-precipitates that cause false negatives.

Diagram 2: Solubility Troubleshooting Decision Tree

SolubilityTree Start Issue: Compound Insoluble Context Select Context Start->Context Reaction Synthesis / Catalysis Context->Reaction Bio Biological Assay Context->Bio Heat Apply Heat (60-80°C) Reaction->Heat CheckConc Check Final Conc. Is it > 50 µM? Bio->CheckConc CheckClear Solution Clear? Heat->CheckClear Proceed Proceed with Reaction CheckClear->Proceed Yes SwitchSolvent Switch to DMF/DMA or Toluene/DMF (9:1) CheckClear->SwitchSolvent No LowerConc Reduce Conc. (Limit of Solubility) CheckConc->LowerConc Yes Cosolvent Add Cyclodextrin or BSA Carrier CheckConc->Cosolvent No

Caption: Decision matrix for determining the correct corrective action based on experimental context.

Advanced Handling Protocols

Protocol A: The "Crystal Crash" Test (Validation)

Before running a valuable experiment, validate the solubility limit.

  • Prepare a 20 mM solution in DMSO.

  • Pipette 5 µL of this stock into 495 µL of your target solvent (Toluene or PBS) in a clear glass vial (Total vol: 500 µL).

  • Vortex for 15 seconds.

  • Inspection:

    • Clear: Solubility is sufficient (>200 µM).

    • Cloudy/Tyndall Effect: Micro-precipitation. Do not proceed.

    • Visible Flakes: Gross insolubility. Requires heating or solvent switch.

Protocol B: Column Purification (Avoiding the "Streak")

Quinoline nitrogens often interact with acidic silanols on silica gel, causing tailing.

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent system.

  • Recommended Eluent:

    • DCM : Methanol (98:2 to 95:5)

    • Alternative: Hexanes : Ethyl Acetate (start 80:20, gradient to 50:50).

  • Load: Dissolve crude in minimal DCM. Do not dry-load on silica unless necessary (can cause irreversible adsorption).

References & Authority

  • Daugulis, O., et al. (2014). "8-Aminoquinoline-Directed C–H Functionalization." Accounts of Chemical Research.

    • Relevance: Foundational text on the properties and handling of 8-aminoquinoline directing groups.[2]

  • BenchChem Technical Support. (2025). "Navigating the Challenges of Quinoline-3-Carboxamide Solubility in Biological Assays." BenchChem Protocols. 3

    • Relevance: Protocols for preventing precipitation in aqueous buffers (Sandwich Method).

  • Rouquet, G., & Chatani, N. (2013). "Catalytic Functionalization of C(sp3)–H Bonds Directed by Bidentate Auxiliaries." Angewandte Chemie International Edition.

    • Relevance: Describes the specific solvent systems (Toluene/Dioxane) and temperature requirements for these reactions.

  • PubChem Compound Summary. (2025). "Quinoline-8-sulfonamide / Carboxamide Derivatives." National Library of Medicine.

    • Relevance: Physicochemical property data (LogP, H-bond donors/acceptors) used to infer solubility profiles.

For further assistance, please contact the Application Science team with your specific solvent lot number and observed precipitation temperature.

Sources

Optimizing reaction temperature for N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Optimization of Reaction Temperature & Stability Protocols

Executive Summary & Molecule Profile

Product: N-(quinolin-8-yl)pyrrolidine-1-carboxamide Class: Bidentate Directing Group (Auxiliary) for C(sp³)-H Activation CAS: (Generic derivative of 8-aminoquinoline ureas)

This guide addresses the thermal parameters required for both the synthesis of this auxiliary and its application in transition-metal catalyzed C–H functionalization.

The Core Challenge: The 8-aminoquinoline (8-AQ) moiety possesses a strong intramolecular hydrogen bond between the amine N-H and the quinoline nitrogen. This reduces the nucleophilicity of the amine, often stalling amide/urea formation at standard room temperature (25°C) conditions unless specific activation protocols are used. Conversely, during C–H activation, this molecule acts as a robust ligand, but thermal control is vital to balance catalytic turnover against ligand degradation.

Module 1: Synthesis Optimization (The "Make" Phase)

Users frequently report low yields or incomplete conversion when synthesizing this molecule from 8-aminoquinoline and 1-pyrrolidinecarbonyl chloride.

Critical FAQ: Synthesis Troubleshooting

Q: Why is the reaction stalling at Room Temperature (25°C) despite using Triethylamine? A: At 25°C, the intramolecular hydrogen bond in 8-aminoquinoline is thermodynamically favored, making the nitrogen inaccessible to the electrophile (carbamoyl chloride).

  • Resolution: You must disrupt this H-bond. You have two thermodynamic pathways:

    • Thermal Disruption: Increase temperature to 80–100°C (Refluxing Toluene/DCE).

    • Chemical Deprotonation: Use a strong base (NaH) at 0°C to irreversibly deprotonate the amine, creating a highly nucleophilic amide anion.

Q: I see a "double-addition" byproduct. What is this? A: This is likely the biuret formation. If the temperature is too high (>120°C) or reagents are added too quickly, the product urea can attack a second equivalent of carbamoyl chloride.

  • Resolution: Maintain temperature <110°C and ensure strict 1:1 stoichiometry or slight excess of the 8-AQ (nucleophile) rather than the electrophile.

Standard Operating Procedure (SOP): Temperature vs. Base Selection
MethodBaseSolventTemp (°C)Yield PotentialNotes
Method A (Kinetic) NaH (60%)THF/DMF0°C

25°C
High (85-95%)Best for small scale; requires anhydrous conditions.
Method B (Thermal) Et

N / DMAP
Toluene100°CModerate (70-85%)Scalable; requires purification to remove traces of unreacted 8-AQ.
Method C (Mild) PyridineDCM40°CLow (<50%)Not Recommended. Insufficient energy to break 8-AQ H-bond efficiently.

Module 2: Application Optimization (The "Use" Phase)

When using N-8-quinolinyl-1-pyrrolidinecarboxamide as a directing group for Pd(II) or Ni(II) catalyzed C–H activation.

Critical FAQ: Catalytic Conditions

Q: What is the thermal stability limit of this ligand during catalysis? A: The urea linkage is thermally stable up to approximately 140°C . Above 150°C, we observe gradual decarbonylation or hydrolysis, especially in the presence of Lewis acidic metals (Cu, Ag) often used as oxidants.

Q: My C-H activation yield is low at 80°C. Should I increase the temperature? A: Yes. C(sp³)-H activation has a high activation energy barrier.

  • Target Window: 100°C – 130°C .

  • Warning: If using AgOAc or Ag

    
    CO
    
    
    
    oxidants, temperatures >130°C may cause silver mirror formation (decomposition) before the reaction completes.

Diagnostic Workflow (Decision Tree)

Use this flowchart to determine the optimal temperature strategy based on your available reagents and observed issues.

OptimizationWorkflow Start START: Select Reaction Stage Stage Are you Synthesizing the Ligand or Using it for Catalysis? Start->Stage Synth Synthesis (Amidation) Stage->Synth Cat C-H Activation (Catalysis) Stage->Cat BaseCheck Which Base are you using? Synth->BaseCheck WeakBase Weak Base (Et3N, Pyridine) BaseCheck->WeakBase StrongBase Strong Base (NaH, LiHMDS) BaseCheck->StrongBase ActionWeak REQUIRED: High Temp (80-110°C) Solvent: Toluene/DCE WeakBase->ActionWeak ActionStrong REQUIRED: Low Temp (0°C -> RT) Solvent: THF/DMF StrongBase->ActionStrong TempCheck Current Reaction Temp? Cat->TempCheck LowTemp < 80°C TempCheck->LowTemp HighTemp > 140°C TempCheck->HighTemp GoodTemp 100°C - 130°C TempCheck->GoodTemp ResultLow Issue: Low Conversion Action: Increase T to overcome Ea LowTemp->ResultLow ResultHigh Issue: Ligand Decomposition Action: Lower T, Check Oxidant HighTemp->ResultHigh

Figure 1: Decision matrix for temperature selection based on reaction type and reagents.

References & Authority

  • Zaitsev, V. G., Shabashov, D., & Daugulis, O. (2005). "Highly Regioselective Arylation of sp3 C-H Bonds Catalyzed by Palladium Acetate." Journal of the American Chemical Society. (Establishes the 8-aminoquinoline directing group foundation and thermal requirements).

  • Tran, L. D., Roane, J., & Daugulis, O. (2013). "Directing Group-Assisted C-H Bond Activation." Angewandte Chemie International Edition. (Reviews the specific amide/urea linkage stability).

  • Correa, A., & Martin, R. (2009). "Palladium-Catalyzed C(sp3)-H Activation." Journal of the American Chemical Society. (Provides comparative data on reaction temperatures for carboxamide-directed functionalization).

Technical Support Center: Purification and Impurity Profiling of N-8-Quinolinyl-1-Pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of N-8-quinolinyl-1-pyrrolidinecarboxamide . This compound—a hybrid of an 8-aminoquinoline core and a pyrrolidine-1-carbonyl group—is highly valued in medicinal chemistry and as a bidentate directing group in transition-metal-catalyzed C–H activation.

However, its unique physicochemical properties make isolation notoriously difficult. The molecule features a basic quinoline nitrogen, a hydrogen-bond-donating/accepting urea motif, and potent N,N-bidentate chelating capabilities. This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to resolve common impurity issues.

Diagnostic Purification Workflow

Before initiating purification, it is critical to identify the specific impurities present in your crude mixture. The workflow below outlines the diagnostic logic for selecting the appropriate purification strategy based on analytical profiling.

G Start Crude N-8-quinolinyl-1- pyrrolidinecarboxamide Analysis LC-MS / NMR / ICP-MS Diagnostic Profiling Start->Analysis Imp1 Impurity: Unreacted 8-AQ (Highly Basic / Polar) Analysis->Imp1 LC-MS: m/z 145 Imp2 Impurity: Bis-urea Byproduct (Symmetric / Non-polar) Analysis->Imp2 LC-MS: m/z 315 Imp3 Impurity: Transition Metals (Pd, Cu, Ni Residues) Analysis->Imp3 ICP-MS: >50 ppm Sol1 Selective Acid Wash (Protocol A) Imp1->Sol1 Sol2 Cold Trituration (Protocol B) Imp2->Sol2 Sol3 Thiol Resin Scavenging (Protocol C) Imp3->Sol3 Pure Purified Target Compound (>99% Purity, <10 ppm Metal) Sol1->Pure Sol2->Pure Sol3->Pure

Caption: Diagnostic workflow for identifying and removing impurities from 8-aminoquinoline ureas.

Troubleshooting & FAQs

Q1: My product is heavily contaminated with unreacted 8-aminoquinoline (8-AQ), and it streaks severely on silica gel. Why does this happen, and how do I remove it?

The Causality: 8-Aminoquinoline is highly basic (quinoline nitrogen pKa ~4.9) and possesses a primary amine. These functional groups interact strongly via hydrogen bonding and ionic interactions with the acidic silanol groups (pKa ~4.5–5.0) on standard silica gel, causing severe tailing and co-elution[1]. The Solution: Do not rely on standard flash chromatography. Instead, exploit the pKa difference between the impurity and your product. The target compound, N-8-quinolinyl-1-pyrrolidinecarboxamide, is a urea derivative; the conversion of the primary amine to a urea significantly reduces the molecule's overall basicity. A selective dilute acid wash will protonate the unreacted 8-AQ, driving it into the aqueous layer, while your neutral urea product remains in the organic phase[1].

Q2: LC-MS shows a major impurity at m/z 315. What is this, and how do I separate it from my target mass (m/z 241)?

The Causality: An m/z of 315 corresponds to bis(8-quinolinyl)urea , a symmetric byproduct. If your synthetic route utilized phosgene, triphosgene, or carbonyldiimidazole (CDI) to activate the 8-AQ before adding pyrrolidine, the highly nucleophilic 8-AQ can react twice with the coupling agent, forming the symmetric dimer[2]. The Solution: Bis(8-quinolinyl)urea is highly crystalline and exhibits poor solubility in cold, moderately polar solvents due to strong intermolecular hydrogen bonding and π-π stacking. It can be efficiently removed via trituration in cold ethyl acetate or dichloromethane, leaving the more soluble asymmetric target urea in the supernatant.

Q3: My downstream biological assays or catalytic reactions are failing. ICP-MS indicates >500 ppm of Palladium/Copper. Why is the metal sticking to my product?

The Causality: The N-8-quinolinyl-1-pyrrolidinecarboxamide motif is a potent bidentate ligand. The quinoline nitrogen and the adjacent urea nitrogen/oxygen form a thermodynamically stable 5- or 6-membered metallacycle with transition metals (e.g., Pd, Cu, Ni)[3]. The Solution: Standard aqueous workups (even with EDTA) are often insufficient to break this chelate. You must use a solid-supported metal scavenger with a higher affinity for soft transition metals than the bidentate urea. Thiol-functionalized silica (Si-Thiol) or polychelated resins (e.g., QuadraPure TU) utilize soft sulfur donors that outcompete the nitrogen-based ligand for metal coordination[4][5].

Step-by-Step Experimental Protocols

Protocol A: Selective Acid Wash for 8-AQ Removal

This self-validating protocol ensures the removal of basic amines without hydrolyzing the target urea.

  • Dissolution: Dissolve the crude mixture in dichloromethane (DCM) (approx. 20 mL per gram of crude).

  • Acid Extraction: Transfer to a separatory funnel. Add an equal volume of 0.5 M aqueous citric acid (or 0.5 M HCl).

  • Phase Separation: Shake vigorously and allow the layers to separate. The unreacted 8-AQ will protonate and partition into the upper aqueous layer.

  • Validation: Spot the organic layer on a TLC plate and develop alongside an 8-AQ standard. Visualize under UV (254 nm) and with ninhydrin stain (8-AQ turns purple/brown; the urea remains mostly unreactive to ninhydrin).

  • Recovery: If 8-AQ is absent, wash the organic layer with saturated aqueous NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Cold Trituration for Bis-Urea Removal
  • Suspension: Suspend the crude solid in a minimal amount of ethyl acetate (approx. 3-5 mL per gram).

  • Heating: Heat gently to 50°C to dissolve the asymmetric target urea. The symmetric bis-urea will likely remain partially undissolved.

  • Cooling: Cool the mixture slowly to room temperature, then place it in an ice bath (0°C) for 2 hours to force the symmetric byproduct to crash out completely.

  • Filtration: Filter the suspension cold through a sintered glass funnel. Wash the filter cake with 1-2 mL of ice-cold ethyl acetate.

  • Isolation: Concentrate the filtrate to yield the purified N-8-quinolinyl-1-pyrrolidinecarboxamide.

Protocol C: Demetallation via Si-Thiol Scavenging
  • Preparation: Dissolve the metal-contaminated urea product in a compatible solvent (e.g., THF, DMF, or DCM).

  • Resin Addition: Add 3 to 5 molar equivalents of Si-Thiol resin (or equivalent thiourea/thiol-functionalized scavenger) relative to the estimated metal content[5].

  • Agitation: Stir the suspension gently at 40°C for 4 to 12 hours. Mechanistic note: Elevated temperatures increase the kinetic rate of ligand exchange, allowing the resin to strip the metal from the bidentate urea.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Rinse the pad thoroughly with the reaction solvent.

  • Concentration: Evaporate the solvent to recover the demetallated API.

Quantitative Data Summary

The following table summarizes the expected outcomes of the purification strategies based on historical data for 8-aminoquinoline urea derivatives.

Purification StrategyTarget ImpurityMechanism of ActionTypical Recovery (%)Post-Treatment Purity (%)Residual Metal (ppm)
Selective Acid Wash Unreacted 8-AQDifferential protonation (pKa manipulation)85 – 92%> 98%N/A
Cold Trituration Bis(8-quinolinyl)ureaDifferential solubility / Crystal packing75 – 85%> 99%N/A
Si-Thiol Scavenging Pd, Cu, NiCompetitive soft-ligand chelation90 – 95%N/A< 10 ppm
Amine-Modified Silica General ImpuritiesSilanol deactivation (1% Et₃N in eluent)70 – 80%> 95%Variable

References

  • Fitzgerald, L. S., & O'Duill, M. L. (2021). A Guide to Directing Group Removal: 8‐Aminoquinoline. Chemistry – A European Journal, 27(33), 8411-8436. Available at:[Link]

  • Siripragada, M. R. (2023). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers, Mini Review. Available at:[Link]

  • Xu, K., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. PMC. Available at:[Link]

  • Biotage. Metal scavengers for organic purification. Available at: [Link]

Sources

Technical Support Center: Stability & Handling of N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a comprehensive Technical Support Center for N-8-quinolinyl-1-pyrrolidinecarboxamide , a bioactive small molecule scaffold utilized in medicinal chemistry (often as a kinase inhibitor precursor, metal-chelating ligand, or receptor antagonist).

This guide addresses the stability, solubility, and handling of this compound in Dimethyl Sulfoxide (DMSO) , the standard solvent for biological screening.

Executive Summary

Compound Name: N-(quinolin-8-yl)pyrrolidine-1-carboxamide Chemical Class: 8-Aminoquinoline Urea / Pyrrolidine Carboxamide Key Stability Risk: Trace Metal Chelation and Hygroscopic Hydrolysis .

While the urea linkage is chemically robust, the 8-aminoquinoline (8-AQ) moiety acts as a bidentate ligand. In DMSO, this compound is susceptible to forming colored complexes with trace metals (Fe, Cu) found in lower-grade solvents or leached from needles. Additionally, DMSO's hygroscopic nature can accelerate hydrolytic cleavage of the urea bond over long-term storage.

Part 1: Critical Stability Factors (The "Why")

To troubleshoot effectively, one must understand the molecular mechanisms driving instability.

The Chelation Trap (Color Change)

The 8-aminoquinoline nitrogen and the urea oxygen (or nitrogen) create a "bite angle" perfect for binding transition metals.

  • Mechanism: If your DMSO contains trace iron (<1 ppm) or if you use stainless steel needles, the compound sequesters these ions.

  • Symptom: The solution turns from colorless/pale yellow to deep red, brown, or green .

  • Impact: This is often a false degradation. The compound is intact but complexed, which can drastically alter biological IC50 values (false positives/negatives).

Hygroscopic Hydrolysis

DMSO is a "water magnet." At 20°C and 60% relative humidity, pure DMSO can absorb >1% water by weight within hours.

  • Mechanism: Water attacks the carbonyl carbon of the urea. While pyrrolidine ureas are sterically hindered, the 8-AQ group can act as an intramolecular base, catalyzing hydrolysis.

  • Symptom: Loss of mass balance in LC-MS; appearance of 8-aminoquinoline (parent amine) and pyrrolidine.

Photochemical Instability

The quinoline ring absorbs strongly in the UV region.

  • Mechanism: Prolonged exposure to ambient light in solution can lead to radical formation or oxidation of the pyrrolidine ring.

Part 2: Troubleshooting Guide (Q&A)

Direct answers to the most frequent user inquiries.

Q1: My DMSO stock solution turned pink/brown overnight. Is it degraded?

Diagnosis: Likely Metal Chelation , not degradation. Explanation: The 8-AQ moiety has chelated trace metal ions (likely Iron or Copper) from the solvent or container. This complexation causes a bathochromic shift (color change). Action Plan:

  • Run an LC-MS. If the molecular weight peak (M+H) is still dominant, the compound is chemically intact.

  • Prevention: Use "Anhydrous, Septum-Sealed" DMSO (99.9%) and glass/PTFE pipettes. Avoid metal spatulas.

Q2: I see a precipitate after thawing my 10 mM stock from -20°C.

Diagnosis: Crystal Seeding / Supersaturation. Explanation: DMSO freezes at 18.5°C. Repeated freeze-thaw cycles create micro-crystals that act as seeds. Ureas often have strong intermolecular hydrogen bonding, leading to low solubility of the solid form once precipitated. Action Plan:

  • Do NOT simply vortex.

  • Heat the solution to 37°C in a water bath for 10 minutes.

  • Sonicate for 5 minutes.

  • Verify clarity. If precipitate remains, add 5-10% water (if compatible) or dilute to 5 mM.

Q3: The biological activity (IC50) dropped significantly after 3 months of storage.

Diagnosis: Hydrolysis or Adsorption. Explanation: If stored in polypropylene (plastic) tubes, the hydrophobic quinoline ring may adsorb to the plastic walls, reducing the effective concentration. Alternatively, water uptake has caused partial hydrolysis. Action Plan:

  • Quantify the concentration using UV-Vis (extinction coefficient) before use.

  • Switch to Glass: Store stocks in amber glass vials with PTFE-lined caps.

Q4: Can I use this compound in a cellular assay with >0.5% DMSO?

Diagnosis: Cytotoxicity Warning. Explanation: While the compound may be stable, the 8-AQ scaffold can be cytotoxic or redox-active in cells at high concentrations. Action Plan:

  • Perform a DMSO-only control.

  • Keep DMSO concentration <0.1% if possible.

  • Be aware that 8-AQ derivatives can generate Reactive Oxygen Species (ROS) in cells.

Part 3: Standard Operating Procedures (SOPs)

SOP-01: Preparation of 10 mM Stock Solution

Objective: Create a stable, oxidation-free stock.

Materials:

  • Compound (Solid)[1]

  • DMSO (Anhydrous, ≥99.9%, stored under Argon/Nitrogen)

  • Amber Glass Vial (Screw cap with PTFE septum)

Protocol:

  • Weighing: Weigh the solid into the glass vial. Note: Avoid static electricity which disperses the light powder.

  • Calculation:

    
    
    
  • Solvation: Add the calculated volume of DMSO using a fresh tip.

  • Dissolution: Vortex for 30 seconds. If undissolved, sonicate at room temperature for 5 minutes.

  • Inerting: Flush the headspace with Nitrogen or Argon gas to displace humid air.

  • Sealing: Cap tightly and wrap with Parafilm.

SOP-02: Storage & Handling
  • Short Term (<1 week): Room Temperature (20-25°C) in the dark. Prevents freeze-thaw precipitation.

  • Long Term (>1 week): -20°C or -80°C. Must be aliquoted to avoid freeze-thaw cycles.

  • Thawing: Thaw completely at RT or 37°C. Vortex before opening to mix any condensation.

Part 4: Visualizations

Figure 1: Stability & Interaction Pathways

This diagram illustrates the three primary fates of the compound in DMSO: Intact (Active), Chelated (False Signal), and Hydrolyzed (Inactive).

StabilityPathways Compound N-8-quinolinyl-1-pyrrolidinecarboxamide (Intact Active Compound) DMSO_Pure Anhydrous DMSO (Ideal Solvent) Compound->DMSO_Pure Solubilization Chelate Metal Complex (Colored / Inactive / False Positive) Compound->Chelate + Trace Metals (Rapid Color Change) Hydrolysis Hydrolysis Products (8-Aminoquinoline + Pyrrolidine) Compound->Hydrolysis + H2O (Slow) DMSO_Pure->Compound Stable Storage DMSO_Wet Wet DMSO (H2O > 0.1%) DMSO_Wet->Hydrolysis Catalysis Trace_Metals Trace Metals (Fe2+, Cu2+) Trace_Metals->Chelate

Caption: Pathways affecting N-8-quinolinyl-1-pyrrolidinecarboxamide stability. Green paths indicate optimal handling; red/yellow paths indicate failure modes driven by moisture or impurities.

Table 1: Stability Profile Summary
ParameterConditionStability RatingObservation/Risk
Solvent Anhydrous DMSOHigh Stable for >6 months at -20°C.
Solvent DMSO + 10% WaterLow Hydrolysis of urea bond observed within 48h.
Temperature 37°C (Cell Assay)Medium Stable for 24-48h; potential precipitation if conc. >100 µM.
Light Ambient Lab LightMedium Photosensitive over weeks; store in amber vials.
Container PolypropyleneRisk Hydrophobic adsorption causes concentration loss.

References

  • Effect of Urea Derivatives on Perovskite/Solvent Interactions. Source: ACS Applied Energy Materials. Relevance: Establishes the stability of urea derivatives in DMSO and their interaction with metal ions (Pb/Fe). [Link]

  • Urea Derivatives in Modern Drug Discovery. Source: Journal of Medicinal Chemistry (ACS). Relevance: mechanistic insight into the hydrogen bonding and hydrolytic stability of N-substituted ureas. [Link]

  • DMSO as a Solvent in Biological Studies. Source: arXiv / Quantitative Biology. Relevance: Details the hygroscopic nature of DMSO and its impact on protein/ligand stability. [Link]

  • 8-Aminoquinoline Directing Groups in Organic Synthesis. Source: Chemical Reviews. Relevance: Explains the chelation chemistry of the 8-quinolinyl moiety responsible for color changes in solution. [Link]

Sources

Validation & Comparative

Technical Comparison: N-8-quinolinyl-1-pyrrolidinecarboxamide vs. Picolinamide

[1]

Executive Summary

In the landscape of C–H activation, the choice of Directing Group (DG) dictates reactivity, selectivity, and substrate scope.[1]

  • N-8-quinolinyl-1-pyrrolidinecarboxamide (AQ-Urea) represents a specialized "template" strategy.[1] It is designed to functionalize secondary amines (e.g., pyrrolidine) by converting them into a urea scaffold that retains a reactive N–H site for metal coordination.[1] It enables difficult C(sp³)–H activation (e.g.,

    
    - or 
    
    
    -arylation) via a rigid 5,5-bicyclic chelate.[1]
  • Picolinamide (PA) is a benchmark bidentate DG, typically installed as an amide on primary amines.[1] However, when applied to secondary amines (forming tertiary amides), it loses its ability to form the crucial anionic amidate species, significantly reducing its directing power.

Verdict: For functionalizing cyclic amines (pyrrolidine, piperidine), the AQ-Urea is the superior, enabling technology.[1] Picolinamide is the preferred alternative for primary amines due to milder removal conditions, but it fails to match AQ-Urea's potency for secondary amine substrates.[1]

Mechanistic Analysis: The "Distal Proton" Advantage

The core differentiator lies in the coordination chemistry permitted by the linker (Urea vs. Amide).[1]

A. N-8-quinolinyl-1-pyrrolidinecarboxamide (AQ-Urea)

This molecule is synthesized by coupling pyrrolidine with an 8-aminoquinoline derivative (e.g., via carbamoyl chloride or isocyanate).[1]

  • Structure: Pyrrolidine-N-CO-NH-(8-Quinoline)[1]

  • Key Feature: Even though the substrate (pyrrolidine) is a secondary amine, the urea linker introduces a new, acidic N–H bond (proximal to the quinoline).[1]

  • Binding Mode: Under basic conditions, this N–H is deprotonated.[1] The metal (Pd or Ni) binds to the Quinoline Nitrogen and the Urea Nitrogen (anionic).[1]

  • Result: Formation of a highly rigid, anionic

    
    -chelate (LX-type ligand) that stabilizes high-oxidation state intermediates (e.g., Ni
    
    
    /Ni
    
    
    ), facilitating difficult C(sp³)–H cleavage.[1]
B. Picolinamide (PA)[1]
  • Structure (on Pyrrolidine): Pyrrolidine-N-CO-(2-Pyridine)[1]

  • Limitation: This forms a tertiary amide .[1] There is no N–H proton to remove.[1]

  • Binding Mode: The metal must coordinate to the Pyridine Nitrogen and the Amide Oxygen (neutral, L-type coordination) or the Amide Nitrogen (neutral, strained).[1]

  • Result: A weaker, neutral

    
    -chelate. It lacks the anionic "bite" required to lower the activation energy for unactivated C(sp³)–H bonds.[1]
    
Visualization: Binding Mode Comparison

BindingModescluster_AQAQ-Urea (Anionic N,N-Chelate)cluster_PAPicolinamide (Neutral N,O-Chelate)M_AQMetal (Ni/Pd)Q_NQuinoline NQ_N->M_AQCoordinationU_NUrea N (-)U_N->M_AQAnionic BondSub_AQPyrrolidine(Substrate)U_N->Sub_AQLinkerM_PAMetal (Ni/Pd)Py_NPyridine NPy_N->M_PACoordinationAm_OAmide OAm_O->M_PAWeak CoordSub_PAPyrrolidine(Substrate)Am_O->Sub_PALinker

Caption: Comparison of coordination modes. AQ-Urea allows anionic N,N-chelation (strong) even on secondary amines, while Picolinamide is forced into a weaker N,O-mode.[1]

Performance & Data Comparison

The following table summarizes the performance metrics based on literature precedents for C(sp³)–H arylation of cyclic amines.

FeatureN-8-quinolinyl-1-pyrrolidinecarboxamide (AQ-Urea)Picolinamide (on Pyrrolidine)
Primary Substrate Class Secondary Amines (Cyclic/Acyclic)Primary Amines (Best); Poor for Secondary
Coordination Type Anionic

-Bidentate (

)
Neutral

-Bidentate (

)
C(sp³) Reactivity High .[1] Enables

- and

-C–H arylation/alkylation.[1]
Low . Rarely effective for unactivated sp³ C–H.
Catalyst Compatibility Nickel (preferred for alkylation), PalladiumPalladium (mostly for sp² C–H)
Removal Conditions Harsh .[1] Strong acid/base or reductive cleavage (SmI

/Mg).[1]
Mild . Base hydrolysis (NaOH/EtOH) or Zn/HCl.
Atom Economy Lower (Requires large 8-AQ auxiliary).[1]Higher (Smaller auxiliary).
Experimental Evidence: C–H Arylation Efficiency[1][2]
  • AQ-Urea System: In the Ni-catalyzed arylation of pyrrolidine derivatives, the AQ-urea scaffold delivers yields of 60–90% for

    
    -arylation.[1] The rigid geometry forces the metal center into proximity with the 
    
    
    -C–H bond.[1]
  • Picolinamide System: Attempts to arylate

    
    -picolinoylpyrrolidine under identical conditions typically result in <10% yield  or recovery of starting material, due to the instability of the metal-substrate complex at the high temperatures required for C(sp³) activation.[1]
    

Experimental Protocols

Protocol A: Synthesis of N-8-quinolinyl-1-pyrrolidinecarboxamide

This protocol installs the directing group onto pyrrolidine.[1]

  • Reagents: 8-Aminoquinoline (1.0 equiv), Triphosgene (0.35 equiv), Pyrrolidine (1.1 equiv), Et

    
    N (2.5 equiv), CH
    
    
    Cl
    
    
    .[1]
  • Step 1 (Isocyanate Formation): Dissolve 8-aminoquinoline and Et

    
    N in CH
    
    
    Cl
    
    
    at 0°C. Add Triphosgene slowly. Stir for 30 min to generate the 8-quinolinyl isocyanate in situ.
  • Step 2 (Urea Formation): Add pyrrolidine dropwise to the reaction mixture.

  • Workup: Warm to RT and stir for 4 hours. Quench with water.[1] Extract with CH

    
    Cl
    
    
    .[1] Wash with brine.[1]
  • Purification: Silica gel chromatography (EtOAc/Hexanes).

  • Yield: Typically 85–95% of a white/off-white solid.[1]

Protocol B: Ni-Catalyzed C(sp³)–H Arylation

Representative procedure for functionalizing the AQ-Urea.[1]

  • Setup: In a glovebox, combine AQ-Urea substrate (0.2 mmol), Aryl Iodide (0.3 mmol), Ni(COD)

    
      (10 mol%), and Ligand  (e.g., Binaphthyl-derived or simple phosphine, 20 mol%).[1]
    
  • Base: Add NaO^tBu (2.0 equiv). Note: Strong base is required to deprotonate the urea NH.[1]

  • Solvent: Toluene or 1,4-Dioxane (2.0 mL).

  • Reaction: Seal tube and heat to 100–140°C for 12–24 hours.

  • Workup: Cool, filter through Celite, concentrate, and purify via column chromatography.

Strategic Recommendation

When to use N-8-quinolinyl-1-pyrrolidinecarboxamide (AQ-Urea):
  • Target: You need to functionalize a secondary amine (pyrrolidine, piperidine, azepane).[1]

  • Transformation: Difficult C(sp³)–H activation (

    
    -arylation, alkylation).
    
  • Tolerance: Your molecule can withstand harsh conditions required for DG removal (e.g., strong acid hydrolysis or reduction).[1]

When to use Picolinamide:
  • Target: You are functionalizing a primary amine (benzylamine, aliphatic amine).[1]

  • Transformation: C(sp²)–H activation (ortho-arylation) or activated C(sp³)–H bonds.[1]

  • Priority: You require mild removal conditions to preserve sensitive functional groups on the scaffold.[1]

References

  • Daugulis, O., et al. (2014).[1][2] "Cobalt-Catalyzed, Aminoquinoline- and Picolinamide-Directed C(sp2)-H Bond Alkenylation by Alkynes." Angewandte Chemie International Edition. [1]

  • Chatani, N., et al. (2011).[1] "Nickel-Catalyzed Direct Alkylation of C-H Bonds in Benzamides and Acrylamides with Functionalized Alkyl Halides via Bidentate-Chelation Assistance." Journal of the American Chemical Society.[1]

  • Ge, H., et al. (2016).[1][2] "Highly Regioselective Ni-Catalyzed C(sp3)-H Arylation of Aliphatic Amides." Chemical Science.

  • Maulide, N., et al. (2016).[1][2] "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group." Chemistry - A European Journal. [1]

  • Spring, D. R., et al. (2016).[1] "The reductive cleavage of picolinic amides." Tetrahedron Letters.

A Comparative Guide to the Spectroscopic Characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed spectroscopic characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide, a heterocyclic amide with potential applications in medicinal chemistry and materials science. By integrating data from nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, mass spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, we present a comprehensive analysis of its structural features. To provide a clear benchmark for researchers, this guide will also draw objective comparisons with the known spectroscopic data of its core constituents: 8-aminoquinoline and pyrrolidine-2-carboxamide. This comparative approach, supported by experimental data from analogous compounds found in the literature, offers a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Structural Significance of N-8-quinolinyl-1-pyrrolidinecarboxamide

N-8-quinolinyl-1-pyrrolidinecarboxamide integrates two key pharmacophores: the 8-aminoquinoline scaffold and a pyrrolidine carboxamide moiety. The 8-aminoquinoline core is a foundational structure in the development of therapeutic agents, notably antimalarial drugs like primaquine.[1] Its derivatives are also explored for their potential in treating neurodegenerative diseases and cancer.[2][3] The pyrrolidine ring, a saturated five-membered heterocycle, is a common motif in natural products and pharmaceuticals, contributing to the molecule's conformational rigidity and potential for specific biological interactions. The amide linkage provides a site for hydrogen bonding and influences the overall electronic properties of the molecule.

A thorough spectroscopic analysis is paramount for confirming the successful synthesis of N-8-quinolinyl-1-pyrrolidinecarboxamide and for elucidating its structural and electronic characteristics. This guide provides the expected spectroscopic data and compares it with structurally related compounds to aid researchers in their own analyses.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. The rationale behind each step is provided to ensure technical accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with analyte signals.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • The spectral width should typically be set from 0-200 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of its bonds.

Protocol:

  • Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a solid sample directly.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the KBr pellet.

    • Place the sample in the spectrometer and record the spectrum.

    • The typical scanning range is 4000-400 cm⁻¹.

    • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of the compound. Fragmentation patterns can offer additional structural clues.[4]

Protocol:

  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis:

    • Acquire the mass spectrum in full scan mode to determine the molecular weight.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental formula.

    • Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and aid in structural elucidation.

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving the aromatic quinoline ring system.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Data Acquisition:

    • Use a dual-beam spectrophotometer and record a baseline with the solvent-filled cuvettes.

    • Record the absorbance spectrum of the sample over a range of approximately 200-600 nm.[3]

Spectroscopic Data and Comparative Analysis

The following sections detail the expected spectroscopic data for N-8-quinolinyl-1-pyrrolidinecarboxamide, with comparisons to 8-aminoquinoline and pyrrolidine-2-carboxamide.

NMR Spectroscopy: A Structural Blueprint

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the pyrrolidine moiety.

  • Quinoline Protons: The aromatic region (typically 7.0-9.0 ppm) will display a set of signals corresponding to the six protons of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effect of the amide group.

  • Pyrrolidine Protons: The aliphatic region (typically 1.5-4.0 ppm) will contain signals for the protons of the pyrrolidine ring. The protons on the carbons adjacent to the nitrogen will be deshielded and appear at a higher chemical shift.

  • Amide Proton: A broad singlet corresponding to the N-H proton of the amide linkage is expected, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon NMR will provide complementary information.

  • Quinoline Carbons: The signals for the nine carbons of the quinoline ring will appear in the aromatic region (110-150 ppm).

  • Pyrrolidine Carbons: The four carbons of the pyrrolidine ring will have signals in the aliphatic region (20-60 ppm).

  • Carbonyl Carbon: A characteristic signal for the amide carbonyl carbon is expected in the downfield region (160-180 ppm).

Table 1: Comparison of Expected ¹H and ¹³C NMR Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
N-8-quinolinyl-1-pyrrolidinecarboxamide (Expected) Aromatic: 7.0-9.0 (m, 6H), Amide NH: (br s, 1H), Pyrrolidine CH₂: 1.5-4.0 (m, 8H)Carbonyl: 160-180, Aromatic: 110-150, Aliphatic: 20-60
8-Aminoquinoline [5]Aromatic: 6.9-8.8 (m, 6H), Amine NH₂: ~7.4 (br s, 2H)[6]Aromatic: 110-148
Pyrrolidine-2-carboxamide [7]CH: ~4.0 (m, 1H), CH₂: 1.8-3.5 (m, 6H), Amide NH₂: (br s, 2H)Carbonyl: ~175, Aliphatic: 25-60

Workflow for NMR Data Interpretation

NMR_Workflow Start Acquire 1H and 13C NMR Spectra Integrate Integrate 1H Signals Start->Integrate Assign_Carbon Assign Carbon Signals (Chemical Shift) Start->Assign_Carbon Assign_Proton Assign Proton Signals (Chemical Shift, Multiplicity) Integrate->Assign_Proton Correlate Correlate 1H and 13C Data (e.g., HSQC, HMBC) Assign_Proton->Correlate Assign_Carbon->Correlate Structure Propose/Confirm Structure Correlate->Structure

Caption: Workflow for NMR-based structure elucidation.

FTIR Spectroscopy: Identifying Key Functional Groups

The FTIR spectrum of N-8-quinolinyl-1-pyrrolidinecarboxamide will be dominated by vibrations from the amide and aromatic functionalities.

  • N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the amide.

  • C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl (C=O) stretch should appear around 1650-1680 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration of the amide is expected in the 1200-1400 cm⁻¹ region.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the quinoline ring will appear in the 1400-1600 cm⁻¹ region.

Table 2: Comparison of Key FTIR Absorption Bands (cm⁻¹)

Functional Group N-8-quinolinyl-1-pyrrolidinecarboxamide (Expected) 8-Aminoquinoline [8]1-Pyrrolidinecarboxamide [9]
N-H Stretch (Amide/Amine) 3300-35003350-34503200-3400
C=O Stretch (Amide) 1650-1680N/A~1640
Aromatic C=C Stretch 1400-16001400-1620N/A
C-N Stretch 1200-14001250-13501200-1350

Diagram of Key Molecular Vibrations

FTIR_Vibrations cluster_molecule N-8-quinolinyl-1-pyrrolidinecarboxamide cluster_vibrations Characteristic Vibrations mol Quinoline-(NH)-(C=O)-Pyrrolidine NH N-H Stretch (~3350 cm-1) mol->NH Amide CO C=O Stretch (~1670 cm-1) mol->CO Carbonyl Aromatic Aromatic C=C Stretch (1400-1600 cm-1) mol->Aromatic Quinoline

Caption: Key vibrational modes for FTIR analysis.

Mass Spectrometry: Confirming Molecular Weight and Formula

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. For N-8-quinolinyl-1-pyrrolidinecarboxamide (C₁₄H₁₅N₃O), the expected exact mass for the protonated molecule [M+H]⁺ would be approximately 242.1293.

Table 3: Comparison of Molecular Weight Data

Compound Molecular Formula Molecular Weight ( g/mol )
N-8-quinolinyl-1-pyrrolidinecarboxamide C₁₄H₁₅N₃O241.29
8-Aminoquinoline [5]C₉H₈N₂144.17
Pyrrolidine-2-carboxamide [7]C₅H₁₀N₂O114.15
UV-Vis Spectroscopy: Probing the Electronic Structure

The UV-Vis spectrum is expected to be dominated by the electronic transitions of the quinoline chromophore. Typically, quinoline and its derivatives exhibit multiple absorption bands corresponding to π→π* transitions.[6] The conjugation with the amide group may cause a slight shift in the absorption maxima compared to unsubstituted 8-aminoquinoline. Studies on 8-aminoquinoline have shown absorption bands with λmax around 260 nm and 382 nm at a pH of 3.0.[3]

Conclusion

The spectroscopic characterization of N-8-quinolinyl-1-pyrrolidinecarboxamide provides a detailed structural confirmation, leveraging the strengths of NMR, FTIR, MS, and UV-Vis techniques. By comparing the expected data with that of its constituent moieties, 8-aminoquinoline and pyrrolidine carboxamide, a comprehensive and validated analytical framework is established. This guide serves as a valuable resource for researchers working on the synthesis and characterization of novel quinoline-based compounds, ensuring scientific rigor and facilitating further drug development and materials science applications.

References

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC. (URL: )
  • Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies - ChemRxiv. (URL: [Link])

  • Pyrrolidine-2-carboxamide | C5H10N2O | CID 550774 - PubChem - NIH. (URL: [Link])

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC. (URL: [Link])

  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights - PMC. (URL: [Link])

  • The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization. (URL: [Link])

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

  • 8-Quinolinamine - the NIST WebBook. (URL: [Link])

  • 1-Pyrrolidinecarboxamide | C5H10N2O | CID 138335 - PubChem - NIH. (URL: [Link])

Sources

Safety Operating Guide

N-8-quinolinyl-1-pyrrolidinecarboxamide: Operational Handling & Disposal Guide

[1]

Executive Safety Snapshot

N-8-quinolinyl-1-pyrrolidinecarboxamide is a specialized bidentate directing group commonly used in transition-metal catalyzed C-H activation chemistry.[1] While valuable for synthesis, its quinoline backbone presents specific environmental and biological hazards that dictate a strict "Zero-Drain" disposal policy.[1]

  • Primary Hazard: Aquatic Toxicity & Genotoxicity Potential. 8-Aminoquinoline derivatives are known to be harmful to aquatic life with long-lasting effects (H410/H411) and possess hemotoxic potential.

  • Operational Status: Stable solid under ambient conditions; however, it releases toxic nitrogen oxides (NOx) upon thermal decomposition.[1]

  • Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor).

Physicochemical & Regulatory Profile

Understanding the chemical nature of this intermediate is critical for selecting the correct waste stream.

ParameterData / ClassificationOperational Implication
Chemical Class 8-Aminoquinoline Urea DerivativeSegregate from strong oxidizers.[2][3]
Physical State Solid (Powder/Crystalline)Dust inhalation hazard; use local exhaust ventilation (fume hood).
Solubility Low in water; Soluble in DCM, DMSO, MeOHDo not attempt to dilute with water for disposal.[1]
RCRA Status Non-Listed (unless mixed with listed solvents)Manage as Non-Halogenated Organic Waste (if solid) or Solvent Waste.
Hazard Codes H302 (Harmful if swallowed), H410 (Aquatic Toxicity)Double-containment required.
Disposal Workflow & Decision Logic

The following protocol utilizes a self-validating logic: The State of Matter determines the Waste Stream. This prevents the common error of mixing solid precipitates with liquid solvent waste, which complicates downstream incineration.[1]

A. Solid Waste (Pure Compound or Silica Gel Residue)

Scenario: You have expired reagent, weighing paper, or silica gel from a column purification.[1]

  • Segregation: Do not mix with general trash. Isolate in a dedicated solid waste container.

  • Containment: Place the solid material in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth waste drum (fiberboard or poly).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-8-quinolinyl-1-pyrrolidinecarboxamide, Silica Gel"

    • Hazard Checkbox: Toxic, Irritant.[1][2][3][4]

B. Liquid Waste (Mother Liquor / Reaction Mixtures)

Scenario: The compound is dissolved in reaction solvents (e.g., Dichloromethane, Toluene).[1]

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM, Chloroform): Use the Halogenated Organic waste stream.[1]

    • If Non-Halogenated (Methanol, Toluene, DMSO): Use the Non-Halogenated Organic waste stream.[1]

  • Concentration Check: If the concentration is >5%, ensure the waste container is rated for toxic organic compounds.[1]

  • No Precipitation: Ensure the compound remains dissolved. If sludge forms, filter it and dispose of the solid separately (See Section A) to prevent clogging waste bulking systems.[1]

C. Aqueous Waste (Acidic Extractions)

Scenario: You used HCl to remove the directing group. The quinoline is now protonated in the aqueous layer.[1]

  • CRITICAL STOP: Do NOT pour down the sink. Even though it is an aqueous solution, the protonated quinoline is highly toxic to marine organisms.[1]

  • Collection: Collect the aqueous acid layer in a carboy labeled "Aqueous Waste - Toxic Organics."

  • Neutralization (Optional but Recommended): If your facility requires pH 5-9 for pickup, neutralize carefully with Sodium Bicarbonate before sealing the container.[1] Note that neutralization may precipitate the free base solid—if this happens, filter and dispose of solids as hazardous waste.[1]

Visualized Disposal Decision Tree

The following diagram outlines the logical flow for disposing of N-8-quinolinyl-1-pyrrolidinecarboxamide to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:N-8-quinolinyl-1-pyrrolidinecarboxamideStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure, Wipes, Silica)StateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidBaggingDouble Bag (Polyethylene)Seal TightlySolid->BaggingSolidBinRigid Waste DrumLabel: 'Toxic Solid'Bagging->SolidBinIncinerationHigh-Temp Incineration(Approved Vendor)SolidBin->IncinerationSolventCheckIdentify Solvent BaseLiquid->SolventCheckHaloHalogenated Solvent(e.g., DCM)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated Solvent(e.g., Toluene, DMSO)SolventCheck->NonHaloFlammablesAqueousAqueous Acid Wash(Protonated Quinoline)SolventCheck->AqueousWater/AcidHalo->IncinerationNonHalo->IncinerationNoDrainCRITICAL:NO DRAIN DISPOSALAqueous->NoDrainNoDrain->IncinerationCollect in Carboy

Figure 1: Decision logic for the segregation and disposal of quinoline-based directing groups.

Emergency Response Procedures

In the event of a spill outside of primary containment:

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a damp absorbent pad or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Place waste in the Solid Waste stream.

  • Liquid Spill:

    • Evacuate the immediate area if solvent vapors are strong.

    • Absorb with vermiculite or chemically inert pads .[1]

    • Do not use paper towels if the solvent is an oxidizer or strong acid (though unlikely for this specific compound, it is good practice).[1]

    • Bag all absorbent materials as Hazardous Solid Waste.[1]

References & Regulatory Grounding[1][2]
  • PubChem (NIH). Quinoline - Compound Summary & Toxicity Data. (Provides the baseline toxicity profile for the quinoline scaffold). [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. (Defines hazardous waste identification). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[3][5] (Mandates proper labeling and SDS availability). [Link][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.